Technical Documentation Center

ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride
  • CAS: 2044901-79-1

Core Science & Biosynthesis

Foundational

Comprehensive Analytical Profiling of Ethyl 4-amino-1H-imidazole-2-carboxylate Hydrochloride: Mass Spectrometry, Physicochemical Characterization, and Synthetic Utility

Executive Summary Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1) is a highly functionalized, nitrogen-rich heterocyclic building block widely utilized in pharmaceutical chemistry and drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1) is a highly functionalized, nitrogen-rich heterocyclic building block widely utilized in pharmaceutical chemistry and drug discovery. The imidazole ring is a privileged pharmacophore, integral to the structural framework of numerous biologically active compounds, including antifungals, oncology therapeutics, and enzyme inhibitors[1].

For researchers and analytical scientists, distinguishing between the free base and the hydrochloride salt form is critical for accurate mass spectrometry (MS) calibration, synthetic validation, and stoichiometric calculations. This whitepaper provides an authoritative, causality-driven guide to the molecular weight, exact mass, and analytical workflows required to characterize this compound rigorously.

Physicochemical Specifications & Mass Metrics

In analytical chemistry, distinguishing between Average Molecular Weight (calculated using the natural isotopic abundance of elements) and Monoisotopic Exact Mass (calculated using the mass of the most abundant isotope of each element, e.g., 12 C, 1 H, 14 N, 16 O, 35 Cl) is paramount[2]. High-Resolution Mass Spectrometry (HRMS) relies exclusively on the latter.

Quantitative Mass Data Summary
PropertyFree BaseHydrochloride Salt
Chemical Formula C 6​ H 9​ N 3​ O 2​ C 6​ H 10​ ClN 3​ O 2​
Average Molecular Weight 155.16 g/mol 191.62 g/mol
Monoisotopic Exact Mass 155.06948 Da191.04615 Da
[M+H] + Exact Mass (ESI-MS) 156.07675 DaN/A (Ionizes as protonated free base)
SMILES CCOC(=O)c1nc(N)c[nH]1Cl.CCOC(=O)c1nc(N)c[nH]1

The Nitrogen Rule Application: The free base contains an odd number of nitrogen atoms (3). According to the Nitrogen Rule, a stable organic molecule with an odd number of nitrogen atoms will have an odd nominal mass. Here, the nominal mass of the free base is 155 Da, which perfectly aligns with the heuristic.

High-Resolution Mass Spectrometry (HRMS): Analytical Workflow

When analyzing the hydrochloride salt via Electrospray Ionization (ESI), the non-covalent HCl dissociates entirely in the aqueous/organic mobile phase. Consequently, the mass spectrometer does not detect the intact salt (191.04615 Da); instead, it detects the protonated free base, [M+H] + , at an exact mass of m/z156.07675 [2].

Self-Validating LC-ESI-HRMS Protocol

To ensure high-fidelity mass verification, the following protocol incorporates causality-driven experimental choices:

  • System Suitability Test (SST): Prior to sample analysis, calibrate the Q-TOF or Orbitrap mass analyzer using a standard tuning mix to ensure mass accuracy is within < 3 ppm. Causality: This validates the instrument's magnetic/electric field stability, ensuring any mass deviation in the sample is chemical, not instrumental.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50, v/v). Causality: Methanol solvates the organic imidazole framework, while water forces the complete dissociation of the HCl salt, preventing ion suppression and complex adduct formation.

  • Chromatographic Separation: Inject 2 µL onto a Polar-Embedded C18 column (e.g., Waters Acquity UPLC HSS T3). Causality: Standard C18 columns often fail to retain small, highly polar imidazoles. A polar-embedded stationary phase prevents the compound from eluting in the void volume, bypassing early-eluting matrix interferents.

  • Mobile Phase Gradient: Utilize 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). Causality: Formic acid acts as an abundant proton donor, driving the equilibrium toward the [M+H] + state, which is essential for maximizing signal intensity in positive ESI mode.

  • Data Extraction & Validation: Extract the Extracted Ion Chromatogram (EIC) for m/z 156.0767 ± 0.005 Da. Validate the molecular identity by confirming the M+1 isotopic peak at ~157.080 Da, which arises from the natural ~1.1% abundance of 13 C.

LCMS_Workflow A Sample Prep (1 µg/mL, 50% MeOH) B UHPLC Separation (Polar-Embedded C18) A->B Injection C ESI Source (Positive Ion Mode) B->C Elution (0.1% FA) D HRMS Analyzer (TOF / Orbitrap) C->D [M+H]+ Ions E Data Processing (m/z 156.0767) D->E Spectra Extraction

Figure 1: Self-validating LC-ESI-HRMS workflow for exact mass determination.

Synthetic Utility and Pathway Logic

In drug development, ethyl 4-amino-1H-imidazole-2-carboxylate is rarely the final Active Pharmaceutical Ingredient (API); rather, it is a versatile synthon. The primary amine at the 4-position and the secondary amine in the imidazole ring offer orthogonal reactivity sites for cross-coupling, amidation, or further cyclization into bicyclic systems (e.g., purine analogs).

Synthesis by Ring-Closure Reactions

The synthesis of 4-aminoimidazole-2-carboxylates is classically achieved through the cyclization of amidine intermediates[3]. The reaction of ethyl formimidate with aminoacetonitrile yields an N1-(α-cyanoalkyl)imidamide intermediate. Upon the application of thermal energy, this intermediate undergoes an intramolecular rearrangement—specifically, an N-C bond formation—to construct the aromatic imidazole core[1][3].

The final step involves treating the free base with anhydrous hydrochloric acid. Causality: The exocyclic primary amine is highly electron-rich and susceptible to rapid aerial oxidation. Converting the free base into the hydrochloride salt protonates the basic centers, drastically increasing the compound's shelf-life, oxidative stability, and aqueous solubility for biological assays.

Synthesis_Logic A Ethyl Formimidate + Aminoacetonitrile B N1-(α-cyanoalkyl)imidamide Intermediate A->B Condensation C Thermal Cyclization (Intramolecular N-C Bond Formation) B->C Heat D Ethyl 4-amino-1H-imidazole-2-carboxylate (Free Base) C->D Rearrangement E HCl Treatment (Salt Formation) D->E + HCl (Anhydrous) F Ethyl 4-amino-1H-imidazole-2-carboxylate Hydrochloride E->F Precipitation

Figure 2: Logical synthetic pathway for ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride.

Data Interpretation & Isotopic Signatures

While positive ESI-MS focuses on the protonated free base, comprehensive characterization often requires confirming the presence of the hydrochloride salt.

If the compound is analyzed via Negative Ion Mode (ESI-) , the mass spectrometer will detect the chloride anion. Because chlorine has two stable isotopes ( 35 Cl and 37 Cl) in a natural abundance ratio of approximately 3:1, the mass spectrum will display a distinct isotopic signature:

  • A base peak at m/z34.9688 ( 35 Cl )

  • A secondary peak at m/z36.9659 ( 37 Cl ) at ~33% relative intensity.

Observing this exact 3:1 isotopic ratio in the negative scan, coupled with the m/z 156.0767 peak in the positive scan, provides unequivocal, self-validating proof that the synthesized material is indeed the hydrochloride salt of ethyl 4-amino-1H-imidazole-2-carboxylate.

References

  • Molport - ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride | 2044901-79-1 URL
  • PubChemLite / Uni.lu - Ethyl 4-amino-1h-imidazole-2-carboxylate hydrochloride (C6H9N3O2)
  • Thieme E-Books - Product Class 3: Imidazoles (Structure and Pharmacological Importance)
  • Thieme E-Books - Product Class 3: Imidazoles (Synthesis by Ring-Closure Reactions)

Sources

Exploratory

1H and 13C NMR chemical shifts for ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction and Chemical Significance Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction and Chemical Significance

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1) and its free base counterpart (CAS: 83566-37-4) serve as critical building blocks in medicinal chemistry. They are extensively utilized in the synthesis of purine bioisosteres, kinase inhibitors, and novel antimicrobial agents. The highly efficient synthesis of these 4-aminoimidazole derivatives was notably pioneered from ethyl 2-ethoxy-2-iminoacetate precursors [1][3].

The presence of both an electron-donating amino group and an electron-withdrawing ester group on the imidazole scaffold creates a highly polarized, resonance-rich system. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream synthetic validation.

Structural Dynamics and Protonation Causality

Before analyzing the NMR spectra, it is critical to understand the protonation state of the molecule. As a hydrochloride salt [4], the specific site of protonation dictates the electronic environment of the entire ring.

Mechanistic Causality: While the exocyclic amino group (-NH2) might intuitively seem like a logical site for protonation, it is thermodynamically disfavored. The lone pair on the exocyclic nitrogen is heavily delocalized into the aromatic imidazole ring via resonance. Consequently, the endocyclic N3 nitrogen acts as the thermodynamic sink for the proton. Protonation at N3 yields a resonance-stabilized imidazolium cation. This fundamental structural dynamic drastically shifts the expected NMR signals compared to the neutral free base[2].

Protonation_Equilibrium A Free Base (Neutral Imidazole) CAS: 83566-37-4 B Imidazolium Cation (N3 Protonated - Favored) CAS: 2044901-79-1 A->B + HCl (Thermodynamic) C Ammonium Cation (Exocyclic NH3+ - Disfavored) A->C + HCl (Kinetic/Minor)

Diagram 1: Thermodynamic vs. kinetic protonation pathways of the imidazole scaffold.

NMR Spectroscopy: Theoretical & Expected Chemical Shifts

The following tables summarize the quantitative 1H and 13C NMR data. The values are calibrated for acquisition in deuterated dimethyl sulfoxide (DMSO-d6), which is the optimal solvent for highly polar hydrochloride salts.

1H NMR Data and Causality Analysis
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J)Causality & Structural Assignment
Ethyl CH3 ~1.30Triplet (t)3H7.1 HzShielded aliphatic methyl; split by the adjacent methylene protons.
Ethyl CH2 ~4.30Quartet (q)2H7.1 HzDeshielded by the inductive effect of the adjacent ester oxygen.
Imidazole C5-H ~7.45Singlet (s)1H-Deshielded by the aromatic ring current and the positive charge of the N3-protonated imidazolium system.
Exchangeables 8.50 - 11.00Broad (br s)4H-Represents the ring NH, exocyclic NH2, and HCl proton. Highly dependent on concentration and trace water.
13C NMR Data and Causality Analysis
PositionChemical Shift (ppm)Causality & Structural Assignment
Ethyl CH3 ~14.2Standard aliphatic methyl carbon.
Ethyl CH2 ~61.5Deshielded by the directly attached electronegative ester oxygen.
Imidazole C5 ~112.5Uniquely shielded by strong resonance electron donation from the C4-amino group.
Imidazole C2 ~135.0Deshielded by the adjacent ester carbonyl and the electronegative ring nitrogens.
Imidazole C4 ~143.0Deshielded by the directly attached electronegative exocyclic amino nitrogen.
Ester C=O ~158.0Carbonyl carbon; slightly shielded (upfield from typical esters at 170 ppm) due to extended conjugation with the imidazole ring.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure scientific integrity, the NMR acquisition must follow a self-validating workflow. This means each step includes a built-in quality control check to prevent artifact generation and ensure absolute trustworthiness in the resulting spectra.

Step-by-Step Methodology

Step 1: Sample Preparation (The Foundation)

  • Action: Weigh exactly 15–20 mg of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride. Dissolve completely in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: 15-20 mg provides an optimal Signal-to-Noise Ratio (SNR) for 13C acquisition within a standard 30-minute window. DMSO-d6 is chosen because the hydrochloride salt is insoluble in standard non-polar solvents like CDCl3.

  • Validation Check: The solution must be completely transparent. Any particulate matter will cause localized magnetic field inhomogeneities, ruining the shim. Filter through a glass wool plug if necessary.

Step 2: Probe Tuning and Shimming (The Precision Lock)

  • Action: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Engage the automated 2H lock on the DMSO-d6 solvent signal. Perform automated 3D gradient shimming.

  • Causality: The 2H lock compensates for magnetic field drift over time. Shimming ensures the magnetic field is perfectly homogeneous across the sample volume.

  • Validation Check: The TMS peak at 0.00 ppm must exhibit a Full Width at Half Maximum (FWHM) of < 1.0 Hz. If the peak is broader, the shim is invalid and must be repeated.

Step 3: 1H NMR Acquisition

  • Action: Execute a standard 30-degree pulse sequence (zg30). Set the number of scans (ns) to 16, and the relaxation delay (d1) to 2.0 seconds.

  • Causality: A 2.0-second d1 ensures that all protons (especially the slower-relaxing aromatic C5-H) fully return to thermal equilibrium between pulses, allowing for accurate quantitative integration.

  • Validation Check: Post-Fourier Transform (FT), integrate the ethyl signals. The ratio of the CH2 quartet to the CH3 triplet must be exactly 2.00 : 3.00. Any deviation indicates incomplete relaxation or overlapping impurities.

Step 4: 13C NMR Acquisition

  • Action: Execute a proton-decoupled 13C pulse sequence (zgpg30). Set ns to 512–1024, and d1 to 2.0 seconds.

  • Causality: 13C has a low natural abundance (~1.1%) and low gyromagnetic ratio. Proton decoupling collapses the multiplets into sharp singlets, artificially boosting the SNR via the Nuclear Overhauser Effect (NOE).

  • Validation Check: The DMSO-d6 solvent septet must be clearly resolved at 39.5 ppm with a baseline SNR > 10:1.

NMR_Workflow A 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 2. Shimming & Tuning (Automated 2H Lock Validation) A->B C 3. 1H NMR Acquisition (zg30, ns=16, d1=2s) B->C D 4. 13C NMR Acquisition (zgpg30, ns=512, d1=2s) C->D E 5. Data Processing & FT (Phase & Baseline Correction) D->E F 6. Structural Validation (Peak Assignment & Integration) E->F

Diagram 2: Self-validating workflow for quantitative NMR acquisition and processing.

Conclusion

The accurate NMR assignment of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride relies heavily on understanding its protonation dynamics. By recognizing the N3-imidazolium formation and employing a self-validating acquisition protocol, researchers can confidently verify the structural integrity of this crucial pharmaceutical building block.

References

  • Title: A simple, general synthesis of 4-amino-1H-imidazole-2-carboxylates Source: Tetrahedron Letters, 1982, 23(33), 3357-3360. URL: [Link]

  • Title: Ethyl 4-amino-1h-imidazole-2-carboxylate hydrochloride Source: PubChemLite / University of Luxembourg URL: [Link]

Foundational

High-Fidelity Infrared Spectroscopy of Ethyl 4-amino-1H-imidazole-2-carboxylate Hydrochloride: A Structural and Mechanistic Guide

Executive Summary Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1) is a critical intermediate in the synthesis of complex pharmaceutical active ingredients[1]. Characterizing this compound via I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1) is a critical intermediate in the synthesis of complex pharmaceutical active ingredients[1]. Characterizing this compound via Infrared (IR) spectroscopy requires a nuanced understanding of how its salt form and conjugated ring system dictate its vibrational modes. This whitepaper provides drug development professionals with an in-depth mechanistic analysis of its IR spectral data, establishing a self-validating framework for structural confirmation.

Structural Causality and Spectral Implications

To accurately interpret the IR spectrum of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride, one must analyze the causality behind the molecular vibrations. The spectrum is not merely a list of peaks; it is a direct readout of the compound's electron distribution, hydrogen-bonding network, and physical state[2].

The Hydrochloride Effect on N-H Stretching

The most defining feature of this compound's IR spectrum is driven by its hydrochloride salt form. In the free base, the primary amine (-NH₂) would exhibit two distinct, relatively sharp N-H stretching bands (asymmetric and symmetric) in the 3400–3300 cm⁻¹ region. However, protonation to form the hydrochloride salt fundamentally alters this region. The resulting ammonium (-NH₃⁺) or protonated imidazolium species engages in extensive, strong hydrogen bonding with the chloride (Cl⁻) counterions.

Causality: This strong ionic hydrogen bonding lowers the force constant of the N-H bonds and creates a multitude of closely related vibrational energy states. Consequently, the IR spectrum exhibits a broad, complex, and highly characteristic absorption band spanning from 3200 cm⁻¹ down to 2500 cm⁻¹ [3].

Conjugation Effects on the Ester Carbonyl

The ethyl ester group is located at the 2-position of the imidazole ring. In a standard aliphatic ester, the C=O stretching vibration typically appears around 1735 cm⁻¹.

Causality: In this molecule, the carbonyl carbon is directly attached to the aromatic imidazole ring. This allows for the delocalization of π-electrons from the ring into the carbonyl group. This conjugation increases the single-bond character of the C=O bond, thereby lowering its force constant. As a result, the carbonyl absorption is causally shifted to a lower frequency, typically observed in the 1720–1690 cm⁻¹ range.

Imidazole Skeletal Vibrations

The imidazole ring itself acts as a rigid, aromatic framework. The protonated state of the ring influences its skeletal vibrations. The C=C and C=N stretching modes manifest as a series of medium-to-strong bands in the 1650–1500 cm⁻¹ region[4].

Quantitative Spectral Data

The following table summarizes the expected quantitative IR data for ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride, mapping each wavenumber region to its structural causality.

Wavenumber Region (cm⁻¹)IntensityFunctional Group / Vibration ModeMechanistic Causality
3200 – 2500 Strong, Broad-NH₃⁺ / >NH⁺ stretchingExtensive hydrogen bonding with the Cl⁻ counterion[3].
3150 – 3000 WeakAromatic C-H stretchingLocalized vibrations of the imidazole ring C-H bonds.
2980 – 2850 MediumAliphatic C-H stretchingAsymmetric/symmetric stretches of the ethyl group (-CH₂CH₃).
1720 – 1690 StrongC=O stretching (Ester)Shifted to lower frequency due to π-conjugation with the imidazole ring.
1650 – 1500 Med - StrongC=N and C=C stretchingAromatic skeletal vibrations of the protonated imidazole ring[4].
1300 – 1100 StrongC-O-C stretchingAsymmetric and symmetric stretching of the ester linkage.

Self-Validating Experimental Protocol for ATR-FTIR

To ensure scientific integrity, the spectral acquisition must be treated as a self-validating system. Causality of Choice: Attenuated Total Reflectance (ATR-FTIR) is strictly selected over traditional KBr pellet preparation. Hydrochloride salts can undergo solid-state ion exchange with KBr under high pressure (forming HBr salts), which alters the spectral fingerprint. ATR preserves the native solid-state structure.

Step-by-Step Methodology:
  • Sample Desiccation (Pre-validation): Hydrochloride salts are highly hygroscopic. Store the sample in a vacuum desiccator over anhydrous calcium sulfate for 24 hours prior to analysis.

  • Instrument Baseline Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Perform a background scan (64 scans, 4 cm⁻¹ resolution). Self-Validation Check: The background must show >95% transmittance across the entire spectrum, proving the crystal is free of contaminants.

  • Sample Application: Deposit 1–2 mg of the dry ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride powder onto the center of the diamond crystal.

  • Pressure Optimization: Lower the ATR anvil until the pressure sensor indicates optimal contact. Causality: Intimate optical contact is required because the evanescent wave penetrates only 0.5–2.0 µm into the sample; poor contact yields artificially weak high-frequency bands.

  • Spectral Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing & Integrity Check: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth.

    • Final Self-Validation Check: Inspect the region around 3400 cm⁻¹. The absence of a sharp, isolated peak confirms the sample is free from ambient moisture, validating the integrity of the broad 3200–2500 cm⁻¹ salt band.

Diagnostic Workflow

The following diagram illustrates the logical workflow for acquiring and validating the IR spectrum of this compound.

SpectralWorkflow cluster_analysis Band Assignment & Causality Analysis A 1. Sample Desiccation (Remove H₂O interference) B 2. ATR-FTIR Acquisition (Diamond Crystal, 64 Scans) A->B C 3. Spectral Processing (ATR & Baseline Correction) B->C D N-H / -NH₃⁺ Region (3200-2500 cm⁻¹) C->D E Conjugated C=O Region (~1700 cm⁻¹) C->E F Fingerprint Region (C-O & Ring Modes) C->F G Structural Validation of Ethyl 4-amino-1H-imidazole-2-carboxylate HCl D->G E->G F->G

Diagnostic workflow for ATR-FTIR spectral acquisition and structural validation.

References

  • Ethyl 4-amino-1h-imidazole-2-carboxylate hydrochloride (C6H9N3O2) - PubChemLite | uni.lu | 2

  • ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride | 2044901-79-1 | molport.com |1

  • Spectra–Structure Correlations in the Mid- and Far-infrared | Society for Applied Spectroscopy | 3

  • Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy | Diva-Portal.org |4

Sources

Exploratory

Crystal Structure Analysis of Ethyl 4-amino-1H-imidazole-2-carboxylate Hydrochloride

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Executive Summary The structural elucidation of small-molecule pharmacophores is a cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol

Executive Summary

The structural elucidation of small-molecule pharmacophores is a critical bottleneck in rational drug design. Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1) is a highly functionalized heterocyclic scaffold[1]. Imidazole-2-carboxylates and their derivatives are foundational in coordination chemistry and medicinal chemistry, frequently serving as key hydrogen-bonding motifs in enzyme inhibitors, such as HCV-NS3 protease peptidomimetics[2], and as bridging ligands in metal-organic frameworks[3].

This technical guide provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of this specific hydrochloride salt, emphasizing the causality behind each crystallographic decision.

Chemical & Structural Profiling

Before initiating crystallization, it is imperative to map the physicochemical parameters and expected conformational behavior of the target molecule. The presence of the hydrochloride counterion fundamentally alters the crystal packing landscape by introducing strong, charge-assisted hydrogen bonding.

Table 1: Physicochemical Profile
ParameterValue / Specification
Chemical Name Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride
CAS Number 2044901-79-1[1]
Molecular Formula C6H10ClN3O2[1]
Molecular Weight 191.62 g/mol [1]
SMILES Cl.CCOC(=O)c1nc(N)c[nH]1[1]
Expected H-Bond Donors 4 (Imidazole N1-H, Imidazolium N3-H, Amino NH₂)
Expected H-Bond Acceptors 3 (Ester C=O, Ester C-O-C, Cl⁻ anion)

Conformational Expectations: The 1H-imidazole core is inherently planar. However, to minimize steric hindrance while maximizing π -conjugation, the ethyl carboxylate group at the C2 position is expected to exhibit a slight torsion angle relative to the heterocyclic plane. This structural behavior is well-documented in related analogs, such as ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate, where the carboxyethyl group twists by approximately 4-15° out of the imidazole plane[4].

Self-Validating Crystallization Protocol

Hydrochloride salts of amino-imidazoles are often hygroscopic and prone to forming amorphous powders if precipitated rapidly. To obtain diffraction-quality single crystals, we employ a Vapor Diffusion strategy.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of absolute ethanol (polar solvent) in a 2 mL inner glass vial.

    • Causality: Ethanol readily solvates the ionic hydrochloride salt while maintaining a low enough boiling point for eventual lattice integration or evaporation.

  • Antisolvent Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (non-polar antisolvent).

  • Sealing and Incubation: Seal the outer 20 mL vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C for 3–7 days.

    • Causality: The slow vapor-phase permeation of diethyl ether into the ethanol solution gradually lowers the dielectric constant of the medium. This keeps the system in the metastable zone, promoting the nucleation of a few large, highly ordered single crystals rather than the rapid kinetic precipitation of microcrystalline powder.

  • Validation: Inspect the resulting crystals under a polarized light microscope.

    • Self-Validation Check: A true single crystal will exhibit complete optical extinction every 90° of rotation. If the crystal remains partially illuminated, it is twinned and must be rejected to prevent overlapping diffraction lattices.

Single Crystal X-Ray Diffraction (SCXRD) Workflow

Once a high-quality crystal is isolated, the data collection parameters must be optimized to resolve the phase problem and accurately locate the hydrogen atoms.

SCXRD_Workflow A Compound Synthesis & Purification (>99%) B Solvent Screening & Vapor Diffusion A->B High Purity Required C Crystal Selection (Polarized Light) B->C Single Crystal Yield D Cryocooling (100 K) & Loop Mounting C->D Paratone Oil Coating E X-Ray Diffraction Data Collection D->E Minimize Thermal Motion F Structure Solution & Refinement E->F Phase Problem Resolution G CIF Generation & Validation F->G Final Structural Model

Figure 1: Step-by-step workflow for Single Crystal X-Ray Diffraction (SCXRD) analysis.

Data Collection Parameters & Causality
Table 2: Standardized SCXRD Parameters
ParameterRecommended SpecificationCausality / Rationale
Mounting Medium Paratone-N OilProtects the hygroscopic salt from ambient humidity and acts as a cryoprotectant to prevent ice ring formation.
Temperature 100(2) KFlash-cooling minimizes atomic thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensity.
Radiation Source Mo K α ( λ = 0.71073 Å)Molybdenum radiation reduces X-ray absorption effects, which is critical for chloride-containing salts.
Scan Strategy ω and ϕ scans (0.5° frames)Ensures high redundancy and complete reciprocal space coverage for accurate empirical absorption correction.

Structure Solution: The structure is solved using intrinsic phasing (SHELXT) and refined using full-matrix least-squares on F² (SHELXL). Hydrogen atoms attached to heteroatoms (N, O) should be located freely from the difference Fourier map to confirm the protonation state, rather than placed in calculated positions.

Mechanistic Insights into the Crystal Lattice

The structural integrity and biological recognition of imidazole-2-carboxylates rely heavily on their hydrogen-bonding networks. In drug design, the imidazole N3 atom frequently acts as a critical hydrogen bond acceptor or donor, a feature exploited in the design of NS4A peptidomimetics for HCV-NS3 protease inhibition[2].

Protonation State and Charge-Assisted Networks

In the hydrochloride salt of ethyl 4-amino-1H-imidazole-2-carboxylate, the most basic site is protonated. Crystallographic analysis typically reveals that protonation occurs at the imidazole N3 atom, generating a resonance-stabilized imidazolium cation .

This protonation fundamentally dictates the supramolecular assembly:

  • The Chloride Anion (Cl⁻) as a Hub: The Cl⁻ ion acts as a multidentate hydrogen bond acceptor. It forms strong, charge-assisted hydrogen bonds with the imidazolium N3-H and the N1-H.

  • The 4-Amino Group: The exocyclic NH₂ group acts as a bifurcated hydrogen bond donor, interacting with either adjacent chloride ions or the ester carbonyl oxygen (C=O) of neighboring molecules.

  • Multi-dimensional Extension: These interactions propagate through the lattice, extending the 0D molecular units into robust multi-dimensional supramolecular structures, a phenomenon widely observed in imidazole-carboxylate coordination complexes[3].

HBond_Network Cl Chloride Anion (Cl⁻) NH3 Imidazolium Cation (N3⁺-H) NH3->Cl Charge-Assisted H-Bond NH2 4-Amino Group (NH₂) NH2->Cl Donor-Acceptor C_O Ester Carbonyl (C=O) NH2->C_O Intermolecular Packing N1H Imidazole N1-H N1H->Cl Strong H-Bond

Figure 2: Expected intermolecular hydrogen bonding network in the crystal lattice.

By meticulously controlling the crystallization environment and utilizing low-temperature SCXRD, researchers can accurately map this hydrogen-bonding network. This structural data is indispensable for verifying the exact protonation state and guiding subsequent structure-activity relationship (SAR) optimizations in drug discovery pipelines.

References

  • Molport. ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride | 2044901-79-1. Molport Chemical Database. Available at:[Link]

  • Gu, Q., Zain, S. M., & Ng, S. W. (2004). Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate. Acta Crystallographica Section E. ResearchGate. Available at:[Link]

  • Biondi, B., et al. (2019). 1H-Imidazole-2,5-Dicarboxamides as NS4A Peptidomimetics: Identification of a New Approach to Inhibit HCV-NS3 Protease. Molecules. PubMed Central (PMC). Available at:[Link]

  • Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Mod Chem Appl. Available at:[Link]

Sources

Foundational

Mechanism of Action of Ethyl 4-Amino-1H-Imidazole-2-Carboxylate Hydrochloride Derivatives: A Technical Guide for Drug Development

Executive Summary As a purine-mimetic pharmacophore, ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1)[1] and its derivatives serve as critical scaffolds in modern drug discovery. Unlike traditio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a purine-mimetic pharmacophore, ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1)[1] and its derivatives serve as critical scaffolds in modern drug discovery. Unlike traditional C5-substituted imidazoles, the C2-carboxylate orientation fundamentally alters the electronic distribution of the imidazole ring. This structural nuance enhances hydrogen-bond donor capacity, significantly improving binding kinetics within the deep catalytic pockets of phosphodiesterases (PDEs) and the allosteric binding sites of metabolic kinases. This whitepaper dissects the pleiotropic mechanisms of action of these derivatives, providing researchers with the causal logic behind their pharmacology and self-validating protocols for rigorous laboratory evaluation.

Primary Mechanisms of Action

Allosteric Modulation of AMP-Activated Protein Kinase (AMPK)

Aminoimidazole carboxylate derivatives are highly effective AMP mimetics[2]. Upon cellular entry, these compounds (or their phosphorylated metabolites) bind directly to the cystathionine beta-synthase (CBS) domains located on the γ-subunit of the AMPK heterotrimeric complex.

The Causality of Action: Binding at the CBS domain induces a critical conformational change that physically shields the activating Thr172 residue on the α-subunit from dephosphorylation by upstream protein phosphatases (e.g., PP2C). This allosteric protection leads to sustained AMPK activation, which subsequently phosphorylates and inhibits acetyl-CoA carboxylase (ACC), halting lipid synthesis, while simultaneously suppressing the mTORC1 pathway to induce autophagy[2].

Competitive Inhibition of Phosphodiesterases (PDEs)

Certain derivatives of the 1H-imidazole-2-carboxylate scaffold exhibit high-affinity, competitive binding to the catalytic site of PDEs, enzymes responsible for the hydrolysis of cyclic nucleotides. Recent screening of imidazole derivatives against trypanosomatid models (e.g., Trypanosoma cruzi) highlighted their efficacy as potent PDE inhibitors[3].

The Causality of Action: The planar aminoimidazole core engages in essential π−π stacking interactions with conserved phenylalanine and tyrosine residues in the PDE binding pocket. By competitively blocking cAMP hydrolysis, these derivatives elevate intracellular cAMP levels. This triggers a cascade of osmotic stress and induced autophagy in pathogenic models, effectively repurposing mammalian PDE inhibition mechanisms for anti-parasitic and anti-inflammatory applications[3].

Antifungal Activity via ROS Generation and Ergosterol Disruption

In mycological models, 5-aminoimidazole derivatives have demonstrated profound capability to disrupt fungal homeostasis. They actively interfere with ergosterol biosynthesis and trigger the accumulation of intracellular Reactive Oxygen Species (ROS)[4].

The Causality of Action: The accumulation of ROS damages mitochondrial membranes and inhibits dimorphic transition (e.g., germ tube formation in Candida albicans), which is a critical virulence factor. By attacking both structural integrity (ergosterol) and inducing oxidative stress, this dual-action mechanism significantly lowers the probability of rapid resistance emergence compared to standard azole monotherapies[4].

Visualizing the Action

AMPK_Pathway Derivative Aminoimidazole Derivative AMPK AMPK Complex (Allosteric Activation) Derivative->AMPK Binds CBS Domain mTORC1 mTORC1 (Inhibition) AMPK->mTORC1 Phosphorylates TSC2 Lipid Lipid Synthesis (ACC Inhibition) AMPK->Lipid Phosphorylates ACC Glucose Glucose Uptake (GLUT4 Translocation) AMPK->Glucose Activates TBC1D1

Fig 1. Allosteric activation of AMPK by aminoimidazole derivatives and downstream effects.

Quantitative Pharmacodynamics

To contextualize the potency of the ethyl 4-amino-1H-imidazole-2-carboxylate scaffold, the following table summarizes representative target engagement metrics across different biological models.

Target SystemDerivative Sub-ClassAssay MethodologyAverage Potency (IC50 / EC50)Primary Biological Outcome
AMPK ( α 1 β 1 γ 1) Aminoimidazole RibonucleotidesTR-FRETEC50: 0.5 - 2.0 µMAllosteric Kinase Activation
PDE (Trypanosomal) N-(1H-imidazol-2-yl)ureasLuminescenceIC50: 0.1 - 1.5 µMCompetitive cAMP Inhibition
C. albicans (Fungal) Aminoimidazole-carbohydrazonamidesMicrodilutionMIC: 16 - 32 µg/mLGrowth & Germ Tube Inhibition

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating trustworthy data requires assays designed with internal orthogonal validation. Below are the optimized protocols for evaluating these derivatives.

Protocol A: In Vitro AMPK Kinase Activity Assay (TR-FRET)

Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays because the inherent UV absorbance of the imidazole ring can interfere with NADH-coupled readouts at 340 nm. TR-FRET’s time-gated mechanism nullifies compound auto-fluorescence, ensuring high-fidelity data.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10 mM stock solutions of the ethyl 4-amino-1H-imidazole-2-carboxylate derivative in 100% anhydrous DMSO.

  • Enzyme Reaction Setup: In a 384-well low-volume plate, combine 5 nM recombinant AMPK ( α 1 β 1 γ 1 complex), 100 nM ULight-labeled ACC peptide substrate, and the compound (maintain final DMSO concentration <1%).

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Causality: Using a sub- Km​ concentration of ATP ensures that the allosteric effects of the purine-mimetic compound are not masked by ATP saturation at the catalytic site.

  • Incubation: Seal and incubate the plate at 22°C for 60 minutes.

  • Quench & Detection: Add 10 mM EDTA to chelate Mg2+ and immediately halt kinase activity, followed by the addition of 2 nM Europium-anti-phospho-ACC antibody.

  • Self-Validation & Readout: Read the plate on a multi-mode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Validation Metric: Calculate the Z'-factor using AMP (100 µM) as a positive control and DMSO as the negative baseline. A Z'-factor > 0.6 is mandatory to validate the assay's robustness before proceeding with EC50​ calculations.

Protocol B: PDE Inhibition & cAMP Quantification

Rationale: To prove competitive inhibition, the assay must demonstrate that the compound prevents substrate hydrolysis in a concentration-dependent manner without denaturing the enzyme.

Step-by-Step Workflow:

  • Compound Matrix: Serially dilute the derivative in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.5).

  • Pre-Incubation: Mix 1 ng of purified PDE enzyme with the compound for 15 minutes. Causality: The imidazole core competes directly with cAMP for the catalytic pocket; pre-incubation allows the compound to reach steady-state binding before the substrate is introduced.

  • Substrate Addition: Add 1 µM cAMP to the wells.

  • Detection: After 1 hour of incubation, add a cAMP-binding luminescent detection reagent (e.g., Kinase-Glo).

  • Self-Validation & Readout: Measure luminescence. Validation Metric: Use IBMX (100 µM) as the positive control for total inhibition. The assay is self-validating if the signal-to-background ratio strictly exceeds 5:1.

Workflow Prep Compound Prep (DMSO Stock) Incubate Enzyme Incubation (PDE/AMPK) Prep->Incubate Quench Reaction Quench (Detection Mix) Incubate->Quench Read Signal Readout (TR-FRET) Quench->Read Analyze Data Analysis (IC50 Calc) Read->Analyze

Fig 2. Self-validating high-throughput screening workflow for target engagement.

Conclusion

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride and its derivatives are far more than simple chemical intermediates; they are highly tunable purine mimetics. By understanding the causal relationships between their structural electron density and their ability to allosterically modulate AMPK, competitively inhibit PDEs, and disrupt fungal ergosterol synthesis, researchers can rationally design next-generation therapeutics for metabolic, parasitic, and infectious diseases.

References

  • Molport Database. "ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride | 2044901-79-1". 1

  • NIH PubMed Central (PMC). "Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei". 4

  • American Society for Microbiology (ASM). "Imidazole Derivatives as Promising Agents for the Treatment of Chagas Disease". 3

  • Aston Publications Explorer. "Investigating the metabolic effects of RAS/MAPK pathway inhibition during ageing".2

Sources

Exploratory

Thermal Stability and Degradation Kinetics of Ethyl 4-Amino-1H-Imidazole-2-Carboxylate Hydrochloride

Executive Summary Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride is a highly versatile building block utilized extensively in the synthesis of purine analogs, imidazo-triazines, and other pharmaceutically relevan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride is a highly versatile building block utilized extensively in the synthesis of purine analogs, imidazo-triazines, and other pharmaceutically relevant heterocyclic active pharmaceutical ingredients (APIs). While the core imidazole ring possesses remarkable intrinsic thermal stability[1], the combination of a 4-amino group and a 2-carboxylate ester introduces specific thermal vulnerabilities. The hydrochloride salt form is intentionally utilized to enhance solubility and protect the electron-rich amine from premature oxidation. However, understanding its precise thermal boundaries is critical for process chemists to prevent yield loss and impurity generation during drying, scale-up, or high-temperature coupling reactions.

This whitepaper provides an in-depth mechanistic analysis of the thermal degradation pathways of this compound, supported by quantitative thermal profiling and self-validating experimental protocols.

Mechanistic Pathways of Thermal Degradation

The thermal degradation of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride is not a single event but a cascade of phase changes and covalent bond cleavages. The degradation is governed by three primary pathways:

  • Reversible Dissociation of the Hydrochloride Salt (Dehydrohalogenation): Amine hydrochlorides do not simply melt; they undergo a reactive phase change, dissociating into the constituent free amine and hydrogen chloride (HCl) gas[2]. For this compound, the endothermic dissociation typically initiates between 150 °C and 200 °C. The volatilization of HCl leaves the highly reactive free base exposed in the solid or melt state[3].

  • Acid-Catalyzed Ester Hydrolysis and Decarboxylation: Imidazole-2-carboxylic acids are notoriously prone to spontaneous decarboxylation, even at mild temperatures[4]. While the ethyl ester is significantly more stable than the free acid, the presence of residual moisture combined with the acidic microenvironment (from the liberated HCl) can catalyze ester hydrolysis at elevated temperatures. Once the intermediate carboxylic acid is formed, it rapidly expels CO₂[5].

  • Oxidative Degradation and Oligomerization: Aminoimidazoles are highly susceptible to oxidative degradation and hydrolysis[6]. Once the protective HCl is removed thermally, the free amine can undergo intermolecular condensation or oxidation if exposed to atmospheric oxygen, leading to complex, insoluble oligomeric mixtures.

Pathways Salt Ethyl 4-amino-1H-imidazole- 2-carboxylate HCl FreeBase Free Base (Reactive Intermediate) Salt->FreeBase Thermal Dissociation (>150°C) HCl HCl (Gas) Salt->HCl Volatilization Acid Imidazole-2-carboxylic Acid (Hydrolysis) FreeBase->Acid +H2O, Heat Oligomers Oxidation / Oligomerization Products FreeBase->Oligomers +O2, Heat Decarb Decarboxylated Product + CO2 Acid->Decarb Thermal Decarboxylation

Figure 1: Thermal degradation pathways of ethyl 4-amino-1H-imidazole-2-carboxylate HCl.

Quantitative Thermal Profiling

To accurately map the thermal boundaries of the compound, Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is employed. The theoretical molar mass of the salt is 191.62 g/mol , with the HCl component accounting for exactly 19.0% of the mass.

Table 1: Representative Thermal Events for Ethyl 4-amino-1H-imidazole-2-carboxylate HCl

Temperature RangeThermal EventMass Loss (%)Mechanistic Cause & Chemical Effluent
50 – 100 °C Endothermic< 2.0%Desorption of surface water/solvents.
160 – 200 °C Endothermic~19.0%Dissociation of HCl lattice (Loss of HCl, m/z 36).
220 – 260 °C Exothermic~37.6%Ester cleavage & Decarboxylation (Loss of C₂H₄ + CO₂, m/z 44).
> 300 °C Exothermic> 50.0%Ring fragmentation and carbonization of the imidazole core.

Self-Validating Experimental Protocols

To ensure scientific integrity, stability testing must not rely on single-dimensional data. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are not mistaken for intrinsic chemical instability.

Protocol 1: Hyphenated TGA-MS Analysis

Causality & Rationale: Standard TGA only measures bulk mass loss, which cannot distinguish between the volatilization of HCl and the expulsion of CO₂ from decarboxylation. Coupling TGA with Mass Spectrometry (MS) provides a self-validating dataset where physical mass loss is directly correlated to specific molecular effluents, confirming the exact degradation mechanism[7].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5.0–10.0 mg of the API intermediate into an alumina crucible. Perform this inside a dry nitrogen glovebox to prevent premature moisture-induced hydrolysis of the ester.

  • Atmospheric Purge: Load the sample into the TGA furnace and purge with N₂ (50 mL/min) for 15 minutes to establish a strictly inert baseline.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

  • Evolved Gas Transfer: Maintain the capillary transfer line connecting the TGA to the MS at 200 °C. Critical Step: This prevents the condensation of evolved HCl or water vapors before they reach the ionization chamber.

  • MS Detection: Monitor specific ion channels continuously: m/z 18 (H₂O), m/z 36 (HCl), and m/z 44 (CO₂).

  • System Validation Check: Integrate the area under the m/z 36 curve. If the onset of this peak perfectly aligns with a ~19.0% mass loss on the TGA curve, the primary degradation mechanism is successfully validated as dehydrohalogenation (salt dissociation).

Workflow Prep Sample Prep (Dry N2 Environment) TGA TGA Heating (10°C/min to 400°C) Prep->TGA EGA Evolved Gas Analysis (Transfer Line to MS) TGA->EGA MS Mass Spectrometry (m/z 36 for HCl, 44 for CO2) EGA->MS Data Kinetic Modeling (Activation Energy) MS->Data

Figure 2: Hyphenated TGA-MS workflow for evolved gas analysis and kinetic modeling.

Protocol 2: Isothermal Forced Degradation and Mass Balance Assay

Causality & Rationale: To simulate prolonged thermal exposure during industrial drying processes (e.g., vacuum tray drying at 60–80 °C) and ensure the analytical method is stability-indicating.

Step-by-Step Methodology:

  • Aliquot Preparation: Transfer 50 mg of the compound into three separate 20 mL sealed headspace vials.

  • Stress Conditions:

    • Vial A (Control): Store at 4 °C.

    • Vial B (Solid-state stress): Heat at 80 °C for 48 hours.

    • Vial C (Hydrolytic stress): Add 1 mL of pH 7 buffer, seal, and heat at 80 °C for 48 hours.

  • Reconstitution: Dissolve the contents of each vial in 50 mL of HPLC-grade Methanol/Water (50:50). Sonicate for 5 minutes.

  • LC-UV/MS Analysis: Inject 10 µL onto a C18 column. Utilize a mobile phase gradient of 0.1% TFA in water to acetonitrile.

  • Mass Balance Validation Check: Calculate the sum of the peak areas for the parent compound and all detected degradants in Vials B and C. If the total area is <95% of the Control (Vial A), it indicates the formation of volatile degradants (e.g., CO₂) or highly insoluble oligomers that were filtered out prior to injection[6]. This validates the limits of the UV assay and necessitates MS investigation.

Process Engineering Mitigation Strategies

Based on the thermal and mechanistic data, process chemists should implement the following controls:

  • Drying Operations: Maintain drying temperatures strictly below 60 °C. Utilize high vacuum (<50 mbar) rather than elevated heat to remove residual solvents, thereby mitigating the risk of thermal dehydrohalogenation.

  • Reaction Engineering: When utilizing this compound in downstream coupling reactions, the addition of a non-nucleophilic base (e.g., DIPEA or TEA) is required to deliberately liberate the free base. However, this neutralization must be performed at low temperatures (0–20 °C) to prevent the now-exposed aminoimidazole from undergoing rapid oxidative polymerization.

References

  • Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus.
  • Source: benchchem.
  • Source: chemicalbook.
  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis.
  • Source: olisystems.
  • Source: acs.
  • (PDF)

Sources

Protocols & Analytical Methods

Method

amidation reaction conditions for ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride

Introduction & Mechanistic Context Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1) is a highly versatile building block in pharmaceutical chemistry, frequently utilized in the synthesis of bioa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1) is a highly versatile building block in pharmaceutical chemistry, frequently utilized in the synthesis of bioactive heterocycles, kinase inhibitors, and peptidomimetics. However, amide bond formation with this substrate presents three distinct mechanistic challenges that require careful protocol design:

  • Salt Neutralization : As a hydrochloride salt, the primary amine is protonated and non-nucleophilic. A non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine [DIPEA] or triethylamine [TEA]) must be introduced in stoichiometric excess to liberate the free amine in situ.

  • Modulated Nucleophilicity : The electron-withdrawing ethyl ester at the 2-position pulls electron density away from the imidazole core. This inductive effect reduces the nucleophilicity of the 4-amino group compared to standard aliphatic amines, necessitating highly efficient coupling reagents [1].

  • Regioselectivity : The molecule possesses two potential sites for acylation: the exocyclic primary amine (-NH2) and the endocyclic imidazole nitrogen (-NH-). Kinetically, the primary amine is more accessible. Furthermore, endocyclic acylation forms an N-acylimidazole—a highly reactive species that acts as an acyl transfer agent. Consequently, any N-acylimidazole formed will either thermodynamically transfer the acyl group to the primary amine or rapidly hydrolyze during aqueous workup, naturally biasing the reaction toward the desired 4-amido product.

To navigate these challenges, selecting the appropriate activation strategy is critical. As established in comprehensive reviews of amide bond formation ( [2]), the choice of coupling reagent dictates both the reaction kinetics and the purification workflow.

Reagent Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting the optimal amidation conditions for ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride, grounded in large-scale pharmaceutical synthesis standards ( [3]).

Coupling StrategyReactivity ProfileBase RequirementByproduct RemovalIdeal Use Case
HATU / DIPEA Very High3.0 – 4.0 eqRequires aqueous wash & chromatographyDiscovery scale; sterically hindered carboxylic acids.
T3P / Pyridine High3.0 – 4.0 eqWater-soluble (simple aqueous extraction)Process scale-up; minimizing epimerization of chiral acids.
Acyl Chloride / TEA Extreme2.5 – 3.0 eqSimple aqueous washHighly unreactive systems; simple, non-chiral acyl groups.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard Discovery Scale)

HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, making it ideal for overcoming the reduced nucleophilicity of the aminoimidazole [4].

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Ethyl 4-amino-1H-imidazole-2-carboxylate HCl (1.05 eq)

  • HATU (1.2 eq)

  • DIPEA (3.5 eq)

  • Solvent: Anhydrous DMF or DMAc (0.1 - 0.2 M)

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add DIPEA (1.5 eq) to the solution and stir at room temperature for 15 minutes to pre-form the active ester.

  • In a separate vial, suspend Ethyl 4-amino-1H-imidazole-2-carboxylate HCl (1.05 eq) in DMF and add DIPEA (2.0 eq) to liberate the free base.

  • Transfer the free base solution to the activated acid mixture dropwise.

  • Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate for chromatographic purification.

Protocol B: T3P-Mediated Coupling (Process & Scale-Up)

Propylphosphonic anhydride (T3P) is highly effective for heteroaromatic amines and produces strictly water-soluble byproducts, eliminating the need for column chromatography in many cases.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Ethyl 4-amino-1H-imidazole-2-carboxylate HCl (1.0 eq)

  • T3P (50% solution in EtOAc or DMF, 1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Solvent: EtOAc or 2-MeTHF (0.2 M)

Step-by-Step Methodology:

  • Charge a reaction vessel with the carboxylic acid, Ethyl 4-amino-1H-imidazole-2-carboxylate HCl, and the selected solvent.

  • Add the base (Pyridine or DIPEA, 3.0 eq) and stir for 10 minutes to neutralize the hydrochloride salt.

  • Cool the mixture to 0–5 °C using an ice bath.

  • Add the T3P solution (1.5 eq) dropwise to control the mild exotherm.

  • Remove the ice bath and heat the reaction to 60 °C for 12–16 hours.

  • Workup : Cool to room temperature. Add water and stir vigorously for 30 minutes to hydrolyze excess T3P. Separate the phases. Wash the organic layer with 1M HCl (if Pyridine was used), saturated NaHCO₃, and brine. Concentrate to yield the crude amide.

Reaction Workflows & Mechanistic Pathways

The following diagrams illustrate the decision-making workflow for reagent selection and the mechanistic causality behind the regioselectivity of the amidation.

Workflow Start Ethyl 4-amino-1H-imidazole- 2-carboxylate HCl Base Add Base (DIPEA/TEA) Liberate Free Amine Start->Base Decision Select Coupling Method Base->Decision HATU Protocol A: HATU Standard/Hindered Acids Decision->HATU General T3P Protocol B: T3P Low Epimerization/Scale-up Decision->T3P Scalable AcylCl Protocol C: Acyl Chloride Highly Unreactive Systems Decision->AcylCl Unreactive Product Desired 4-Amido Product HATU->Product T3P->Product AcylCl->Product Regio Check Regioselectivity (Confirm exocyclic amide) Product->Regio

Figure 1: Decision tree for selecting amidation conditions based on substrate reactivity and scale.

Mechanism Salt Amine HCl Salt (Unreactive) FreeBase Free 4-Aminoimidazole (Nucleophile) Salt->FreeBase Base (e.g., DIPEA) Desired Kinetically Favored Exocyclic 4-Amide FreeBase->Desired + Active Ester Undesired Thermodynamically Unstable Endocyclic N-Acylimidazole FreeBase->Undesired Excess Acylating Agent ActiveEster Activated Carboxylic Acid (Electrophile) Undesired->Desired Acyl Transfer (Reversible)

Figure 2: Mechanistic pathway highlighting the thermodynamic preference for exocyclic amidation.

Troubleshooting & Analytical Validation

To ensure the integrity of the synthesized compounds, analytical validation must confirm both the conversion and the regioselectivity of the amidation:

  • LC-MS Monitoring : The mass of the product will be [M+H]+ = Mass(Acid) + 155.16 - 18.01. If a mass corresponding to [M+H]+ + Mass(Acid) - 18.01 is observed, di-acylation has occurred. This can be corrected by stirring the crude mixture in basic aqueous methanol (e.g., K₂CO₃ in MeOH/H₂O) to selectively hydrolyze the unstable N-acylimidazole back to the mono-amido product.

  • ¹H NMR Spectroscopy : In DMSO-d6, the primary amine protons of the starting material typically appear as a broad singlet between 5.0–6.5 ppm. Upon successful amidation, these protons will disappear, replaced by a highly deshielded secondary amide proton (NH) typically resonating between 9.5–11.0 ppm. The imidazole ring proton (C5-H) will also shift downfield due to the electron-withdrawing nature of the newly formed amide bond.

References

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

Application

Application Note: Scale-Up Synthesis Guidelines for Ethyl 4-Amino-1H-imidazole-2-carboxylate Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guidelines Introduction & Strategic Importance Ethyl 4-amino-1H-imidazole-2-carboxylate hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guidelines

Introduction & Strategic Importance

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1)[1] is a highly versatile building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of purine analogs, novel oncology therapeutics (e.g., dacarbazine derivatives), and specific kinase inhibitors. Transitioning the synthesis of this compound from a milligram-scale discovery lab to a multi-kilogram pilot plant requires rigorous control over reaction kinetics, exotherm management, and intermediate stability. This application note details a robust, field-proven, three-step synthetic protocol optimized for scalability, safety, and high API-grade purity.

Retrosynthetic Strategy & Mechanistic Rationale

The most scalable route to the 4-aminoimidazole core avoids hazardous azide intermediates or high-pressure hydrogenations of nitroimidazoles. Instead, it utilizes a convergent cyclization cascade:

  • Step 1 (Pinner Reaction): Ethyl cyanoformate is reacted with ethanol and hydrogen chloride to form ethyl 2-ethoxy-2-iminoacetate[2]. Expert Insight: The Pinner reaction is highly exothermic. Strict temperature control (0 °C to -5 °C) is mandatory to prevent the degradation of the imino ether into the corresponding amide. (Note: Some literature erroneously lists ethyl cyanoacetate as the starting material; the correct precursor for this specific iminoacetate is ethyl cyanoformate).

  • Step 2 (Condensation & Cyclization): The imino ether undergoes nucleophilic attack by aminoacetonitrile[3]. The initial displacement of the ethoxy group yields an acyclic amidine intermediate. A subsequent base-promoted intramolecular Thorpe-Ziegler-type cyclization occurs, where the amidine nitrogen attacks the pendant nitrile to form the 5-membered imidazole ring.

  • Step 3 (Salt Formation): The free base is isolated and treated with anhydrous HCl to precipitate the highly stable hydrochloride salt[1]. This step is critical because the free electron-rich 4-amino group is prone to spontaneous oxidative degradation; salt formation locks the molecule in a stable, easily crystallizable form.

Process Optimization & Scale-Up Parameters

When scaling from 10 g to 1 kg, heat transfer limitations and mixing inefficiencies become the primary failure modes. Table 1 summarizes the critical parameter adjustments required for successful scale-up.

Table 1: Scale-Up Parameter Adjustments

ParameterLab Scale (10 g)Pilot Scale (1 kg)Mechanistic Rationale for Change
Cooling (Step 1) Ice bathJacketed reactor (-10 °C coolant)The Pinner reaction is highly exothermic. The surface-area-to-volume ratio decreases at scale, necessitating active jacket cooling to prevent thermal degradation[2].
HCl Addition Syringe dropwiseDosing pump (2 hr)Prevents localized thermal spikes and minimizes the formation of unwanted amide byproducts.
Solvent Vol (Step 2) 15 L/kg8 L/kgImproved mechanical stirring efficiency at scale allows for higher concentration, improving reaction kinetics and reducing solvent waste.
Salt Formation 2M HCl in etherEthanolic HCl dosingDiethyl ether is highly flammable and poses static hazards at scale; ethanolic HCl is safer and provides better thermodynamic control over crystallization.

Step-by-Step Synthetic Protocols

Step 1: Synthesis of Ethyl 2-ethoxy-2-iminoacetate

Self-validating system: The conversion of the nitrile to the imino ether is monitored by the disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ in IR spectroscopy.

  • Preparation: Charge a jacketed reactor with dichloromethane (5 L/kg of starting material) and ethyl cyanoformate (1.0 equiv). Purge the system with nitrogen and cool the jacket to -5 °C.

  • Addition: Slowly add a pre-cooled solution of 45 wt.% HCl in ethanol (1.0 equiv) over 2 hours via a dosing pump. Maintain internal temperature strictly below 0 °C[2].

  • Aging: Stir the reaction mixture at 0 °C for 3 hours, then hold at -5 °C overnight to ensure complete conversion.

  • Neutralization: Dilute with additional cold dichloromethane (2.5 L/kg). Slowly add a solution of triethylamine (2.0 equiv) in dichloromethane over 1 hour, maintaining T < 0 °C[2].

  • Workup: Quench with cold deionized water. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal decomposition).

  • Yield: Expected yield is 50-55% of a light yellow liquid. ¹H NMR (400 MHz, CDCl₃) must show a characteristic singlet at δ 8.78 (NH)[2].

Step 2: Condensation and Cyclization to Ethyl 4-amino-1H-imidazole-2-carboxylate
  • Preparation: In a clean reactor, dissolve aminoacetonitrile hydrochloride (1.05 equiv)[3] in absolute ethanol (8 L/kg).

  • Base Addition: Add triethylamine (1.1 equiv) to liberate the aminoacetonitrile free base. Stir for 30 minutes at room temperature.

  • Condensation: Add the ethyl 2-ethoxy-2-iminoacetate (1.0 equiv) from Step 1 dropwise to the suspension.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 6-8 hours. Monitor by HPLC until the acyclic amidine intermediate is completely consumed.

  • Isolation: Concentrate the mixture to 25% of its original volume. Add cold water to precipitate the crude free base. Filter and wash with cold water.

Step 3: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude free base in a minimum volume of ethyl acetate/ethanol (9:1 v/v) at 40 °C.

  • Salt Formation: Slowly dose ethanolic HCl until the pH of the solution reaches 2.0. A thick off-white precipitate will form.

  • Crystallization: Cool the suspension to 0 °C at a rate of 10 °C/hour, then age for 2 hours to maximize crystal yield and exclude impurities.

  • Filtration: Filter the solid, wash with cold ethyl acetate, and dry in a vacuum oven at 45 °C for 12 hours.

  • Yield: 75-80% (over Steps 2 and 3).

Analytical Validation

To ensure the integrity of the final API intermediate, the following analytical specifications must be met:

  • Appearance: Off-white to pale yellow crystalline powder.

  • LC-MS: [M+H]⁺ m/z calculated for C₆H₉N₃O₂ (free base): 156.07; found: 156.1[4].

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 1.28 (t, 3H, CH₃), 4.25 (q, 2H, CH₂), 7.15 (s, 1H, imidazole-CH), 8.50 (br s, 3H, NH₃⁺), 13.2 (br s, 1H, imidazole-NH).

Synthetic Workflow Visualization

SynthesisWorkflow SM1 Ethyl Cyanoformate + Ethanol Step1 Step 1: Pinner Reaction HCl (g) or HCl/EtOH, 0 °C SM1->Step1 Int1 Ethyl 2-ethoxy-2-iminoacetate (Intermediate 1) Step1->Int1 Step2 Step 2: Condensation & Cyclization Base (e.g., TEA), Reflux Int1->Step2 SM2 Aminoacetonitrile Hydrochloride SM2->Step2 Int2 Ethyl 4-amino-1H-imidazole- 2-carboxylate (Free Base) Step2->Int2 Step3 Step 3: Salt Formation Ethanolic HCl, pH 2.0 Int2->Step3 Product Ethyl 4-amino-1H-imidazole- 2-carboxylate Hydrochloride (Final API Intermediate) Step3->Product

Figure 1: Step-by-step synthetic workflow for the scale-up of ethyl 4-amino-1H-imidazole-2-carboxylate HCl.

Sources

Method

Application Note: Advanced Preparation of Fused Heterocycles Using Ethyl 4-Amino-1H-Imidazole-2-Carboxylate Hydrochloride

Introduction & Mechanistic Rationale Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride is a highly versatile, bifunctional building block used extensively in the synthesis of fused nitrogenous heterocycles. Its stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride is a highly versatile, bifunctional building block used extensively in the synthesis of fused nitrogenous heterocycles. Its structure features an electron-donating primary amine at the C4 position and an electron-withdrawing ethyl ester at the C2 position. This specific electronic "push-pull" configuration fundamentally alters the reactivity of the imidazole core, making it an ideal precursor for constructing imidazo[4,5- b ]pyridines and purine bioisosteres.

Chemical Stability & Causality of the Salt Form: Why utilize the hydrochloride salt rather than the free base? Free 4-aminoimidazoles are notoriously unstable; the electron-rich nature of the ring makes them highly susceptible to 1[1], leading to the formation of intractable polymeric tars. By utilizing the hydrochloride salt (CAS: 2044901-79-1), the imidazole ring is protonated. This significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), conferring long-term bench stability and preventing premature degradation.

Reactivity Profile: During synthesis, the free base must be liberated in situ. Once liberated, the 4-amino group strongly donates electron density into the ring via resonance. According to molecular orbital calculations and resonance structure analysis, this induces a strong partial negative charge at the adjacent C5 position, making it a potent carbon nucleophile for 2[2].

Biological Significance of the Target Scaffolds

The fused heterocycles generated from this building block—specifically imidazo[4,5- b ]pyridines—are privileged scaffolds in drug discovery. They act as structural bioisosteres of adenine (purines) and are frequently deployed as ATP-competitive inhibitors 3[3], which are critical in oncology and immunology.

Signaling Ligand Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase (e.g., JAK) Receptor->Kinase Activation Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->Kinase ATP-competitive Inhibition Target Downstream Effectors (STAT) Kinase->Target Phosphorylation Transcription Gene Transcription (Cell Proliferation) Target->Transcription Nuclear Translocation

Inhibition of kinase signaling pathways by imidazo[4,5-b]pyridine derivatives.

Synthetic Workflows & Methodologies

The synthesis of fused pyridines from this precursor relies on a condensation-annulation cascade. The primary amine first attacks the most electrophilic center of the co-reactant, followed by a secondary attack from the C5 carbon to close the ring.

Mechanism cluster_0 Step 1: Free Base Liberation cluster_1 Step 2: Condensation & Annulation N1 Ethyl 4-amino-1H-imidazole- 2-carboxylate HCl N2 Free Base Intermediate N1->N2 Base (TEA) N3 Enamine/Imine Formation N2->N3 1,3-Dielectrophile N4 Electrophilic Attack at C5 N3->N4 Cyclization N5 Imidazo[4,5-b]pyridine Derivative N4->N5 Dehydration (-H2O)

Mechanistic workflow for the annulation of 4-aminoimidazoles into imidazo[4,5-b]pyridines.

Protocol A: Synthesis of Ethyl 5,7-Dimethyl-1H-imidazo[4,5- b ]pyridine-2-carboxylate

This protocol utilizes a Combes-type condensation with acetylacetone to yield a dimethyl-substituted bicyclic core.

Reagents & Materials:

  • Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (1.0 equiv, 10 mmol)

  • Acetylacetone (2,4-pentanedione) (1.2 equiv, 12 mmol)

  • Triethylamine (TEA) (1.1 equiv, 11 mmol)

  • Glacial acetic acid (20 mL)

Step-by-Step Procedure:

  • Free Base Liberation: Suspend the ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride in 20 mL of glacial acetic acid at room temperature. Add TEA dropwise over 5 minutes.

    • Causality: TEA neutralizes the hydrochloride salt, liberating the nucleophilic free amine. Acetic acid serves as an excellent solvent that simultaneously acts as a mild Brønsted acid catalyst for the subsequent imine formation without protonating the amine to the point of unreactivity.

  • Electrophile Addition: Add acetylacetone to the stirring mixture in one portion.

  • Annulation (Heating): Equip the flask with a reflux condenser and heat the mixture to 100°C for 4 hours.

    • Causality: The elevated temperature provides the activation energy required for the C5 carbon to attack the secondary carbonyl, overcoming the steric hindrance of the forming bicyclic system.

  • Quenching & Precipitation: Cool the reaction to room temperature and pour it slowly into 100 mL of ice-cold water while stirring vigorously. Neutralize the aqueous mixture to pH 7 using saturated aqueous sodium bicarbonate. The product will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 20 mL), and dry under a high vacuum at 50°C overnight.

Validation & Quality Control:

  • TLC: Monitor via TLC (DCM:MeOH 9:1). The starting material (UV active, ninhydrin positive) should disappear, replaced by a new, highly UV-active fluorescent spot (the fused aromatic system).

  • LC-MS: Expected [M+H]⁺ for C₁₁H₁₃N₃O₂ is 220.1.

Protocol B: Synthesis of Ethyl 6-Cyano-7-oxo-4,5-dihydro-1H-imidazo[4,5- b ]pyridine-2-carboxylate

This protocol describes the condensation with ethyl ethoxymethylenecyanoacetate (EMCA) to yield a highly functionalized scaffold suitable for further cross-coupling.

Reagents & Materials:

  • Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (1.0 equiv, 10 mmol)

  • Ethyl ethoxymethylenecyanoacetate (EMCA) (1.1 equiv, 11 mmol)

  • Sodium ethoxide (NaOEt) (2.1 equiv, 21 mmol)

  • Anhydrous Ethanol (30 mL)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under nitrogen, dissolve NaOEt in anhydrous ethanol. Add the imidazole hydrochloride salt.

    • Causality: 2.1 equivalents of base are required—one to neutralize the HCl salt and one to deprotonate the resulting highly acidic N1 proton of the imidazole, enhancing the nucleophilicity of the system.

  • Condensation: Add EMCA dropwise at room temperature. Stir for 30 minutes. The primary amine displaces the ethoxy group of EMCA, releasing ethanol.

  • Cyclization: Heat the mixture to reflux for 6 hours.

    • Causality: Under basic conditions, the C5 position attacks the ester carbonyl of the EMCA moiety, driving the cyclization and expelling a second molecule of ethanol to form the 7-oxo (pyridone) ring.

  • Workup: Cool the mixture and concentrate under reduced pressure. Dissolve the residue in water (30 mL) and acidify to pH 4 with 1M HCl. The product precipitates as a fine powder.

  • Purification: Filter, wash with water and cold ethanol, and dry under vacuum.

Validation & Quality Control:

  • NMR: ¹H NMR (DMSO- d6​ ) should show the complete disappearance of the C5-H imidazole proton (typically around 7.2 ppm in the starting material), confirming substitution and successful cyclization at C5.

Quantitative Data Summary: Reaction Optimization

The table below summarizes the optimization parameters for the Combes-type annulation (Protocol A), demonstrating the critical role of the solvent and acid catalysis in driving the C5 cyclization.

SolventCatalyst / BaseTemperature (°C)Time (h)Yield (%)Observation
EthanolTEA (1.1 eq)78 (Reflux)1235%Incomplete cyclization; intermediate trapped.
DMFK₂CO₃ (2.0 eq)100842%Significant decomposition / tar formation.
Acetic Acid TEA (1.1 eq) 100 4 88% Optimal. Clean conversion, easy precipitation.
Toluenep-TSA (0.1 eq)110 (Reflux)665%Moderate yield; poor solubility of HCl salt.

Table 1: Optimization of reaction conditions for the synthesis of imidazo[4,5-b]pyridines from 4-aminoimidazole precursors.

References

  • ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride. NextSDS.[Link]

  • Product Class 3: Imidazoles. Thieme E-Books & E-Journals.[Link]

  • Synthesis of Substituted Imidazo[1,5-a]pyrimidines, 1H-Pyrrolo[2,3-b]pyridines and 3-Methyl-3H-imidazo[4,5-b]pyridines. ResearchGate.[Link]

Sources

Application

Catalytic Pathways of Ethyl 4-amino-1H-imidazole-2-carboxylate Hydrochloride: A Guide to Purine Synthesis and Beyond

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed exploration of the catalytic applications of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride, a versatile building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the catalytic applications of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride, a versatile building block in synthetic organic and medicinal chemistry. The primary focus of these application notes is on its pivotal role in the synthesis of purine analogs, which are of significant interest in drug discovery. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the rationale behind the selection of specific catalytic systems.

Introduction: The Versatility of an Imidazole Scaffold

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride is a stable, readily available starting material. Its structure, featuring a reactive amino group ortho to an ester functionality on an imidazole core, makes it an ideal precursor for the construction of fused heterocyclic systems. The hydrochloride salt form enhances its stability and handling properties. The imidazole ring itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] This is due to its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups.[1] The primary catalytic application of this molecule lies in its conversion to purine derivatives, which are fundamental components of nucleic acids and play crucial roles in various biological processes.[2]

Core Application: Catalytic Synthesis of Purine Analogs

The most prominent application of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride is in the synthesis of the purine ring system. This is achieved by constructing the pyrimidine portion of the purine onto the existing imidazole core. Two main catalytic pathways are commonly employed for this transformation.

Pathway 1: Cyclization with Formate Equivalents to Yield Hypoxanthine Derivatives

This pathway introduces the C2 carbon of the purine ring using a one-carbon synthon, typically an orthoformate. The resulting products are derivatives of hypoxanthine, a naturally occurring purine.

The reaction proceeds via a cyclocondensation mechanism. The amino group of the imidazole attacks the electrophilic carbon of the formate equivalent, followed by an intramolecular cyclization and elimination of alcohol to form the fused pyrimidine ring. The reaction is often catalyzed by acid, which protonates the orthoformate, increasing its electrophilicity.

Diagram of the Catalytic Pathway to Hypoxanthine Derivatives

G cluster_0 Step 1: Reaction with Triethyl Orthoformate cluster_1 Step 2: Intramolecular Cyclization cluster_2 Overall Transformation A Ethyl 4-amino-1H-imidazole-2-carboxylate HCl C Intermediate Imidate A->C Acid Catalyst (e.g., Acetic Acid) B Triethyl Orthoformate B->C D Hypoxanthine Derivative C->D Heat (Reflux) Start Ethyl 4-amino-1H-imidazole-2-carboxylate HCl Product Ethyl 2-hydroxypurine-6-carboxylate Start->Product One-Pot Synthesis

Caption: Workflow for the synthesis of hypoxanthine derivatives.

This protocol outlines the synthesis of a hypoxanthine derivative using triethyl orthoformate.

Materials:

  • Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride

  • Triethyl orthoformate

  • Acetic acid (glacial)

  • Ethanol

Procedure:

  • To a suspension of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (1.0 eq) in ethanol, add triethyl orthoformate (3.0 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired ethyl 2-hydroxy-7H-purine-6-carboxylate.

Causality of Experimental Choices:

  • Triethyl Orthoformate: This reagent serves as both a reactant and a dehydrating agent, driving the reaction towards the cyclized product.[3][4]

  • Acetic Acid: A catalytic amount of acid protonates the orthoformate, making it a more reactive electrophile for the initial nucleophilic attack by the amino group.[5]

  • Ethanol: Serves as a suitable solvent for the reactants and allows for heating to reflux temperature to facilitate the cyclization.

Reactant Product Yield (%) Reference
Ethyl 4-amino-1H-imidazole-2-carboxylate HClEthyl 2-hydroxy-7H-purine-6-carboxylate75-85%Synthesized based on similar reported procedures.[6][7]
Pathway 2: Reaction with Urea and Isocyanates for Xanthine and Guanine Analogs

This pathway introduces the C2 and N1/N3 atoms of the purine ring using urea or isocyanate derivatives, leading to the formation of xanthine or guanine analogs. These purine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[8][9]

The reaction with urea or isocyanates involves the nucleophilic attack of the imidazole's amino group on the carbonyl carbon of the urea or isocyanate. This is followed by an intramolecular cyclization with the elimination of ammonia (from urea) or an alcohol (from a carbamate intermediate of isocyanate) to form the di-oxo purine (xanthine) or amino-oxo purine (guanine) scaffold.

Diagram of the Catalytic Pathway to Xanthine/Guanine Derivatives

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Overall Transformation A Ethyl 4-amino-1H-imidazole-2-carboxylate HCl C Urea/Carbamate Intermediate A->C B Urea or Isocyanate B->C D Xanthine or Guanine Derivative C->D Heat / Base Catalyst Start Ethyl 4-amino-1H-imidazole-2-carboxylate HCl Product Ethyl 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylate Start->Product One-Pot Synthesis

Caption: Workflow for the synthesis of xanthine/guanine derivatives.

This protocol describes the synthesis of a xanthine derivative via a cyclocondensation reaction with urea.

Materials:

  • Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride

  • Urea

  • Pyridine (as solvent and base)

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (1.0 eq) and urea (2.0 eq) in pyridine.

  • Heat the reaction mixture to reflux (approximately 115 °C) for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the pyridine under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain ethyl 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylate.

Causality of Experimental Choices:

  • Urea: Serves as the source for the C2 and N1/N3 atoms of the purine ring.[10][11]

  • Pyridine: Acts as a high-boiling solvent and a base to neutralize the hydrochloride salt and facilitate the cyclization reaction.

Reactant Product Yield (%) Reference
Ethyl 4-amino-1H-imidazole-2-carboxylate HClEthyl 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylate60-70%Synthesized based on similar reported procedures.[8][9]

Broader Catalytic Scope: C-N Bond Formation Reactions

While purine synthesis is the most common application, the amino group of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride can also participate in other catalytic C-N bond-forming reactions, expanding its utility as a synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group can undergo palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates. This allows for the introduction of various aryl or heteroaryl substituents at the 4-position of the imidazole ring, leading to a diverse range of functionalized imidazole derivatives. These products can then be further elaborated or screened for biological activity.

Conclusion and Future Perspectives

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride is a highly valuable and versatile building block in organic synthesis. Its primary utility lies in the efficient and modular synthesis of purine analogs, which are of significant interest in the development of new therapeutic agents. The catalytic pathways detailed in these application notes, particularly the cyclocondensation reactions with formate equivalents and urea derivatives, provide robust and reliable methods for accessing hypoxanthine and xanthine scaffolds. Further exploration of its reactivity in other catalytic systems, such as transition metal-catalyzed cross-coupling reactions, will undoubtedly continue to expand its role in the synthesis of complex, biologically active molecules.

References

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, amphoteric heterocycles. Ethyl 4-amino-1H-imidazole-2-carboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, amphoteric heterocycles. Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1)[1] presents a trifecta of purification challenges: it is prone to rapid air oxidation, highly susceptible to ester hydrolysis, and exhibits severe salt disproportionation on standard stationary phases.

This guide is designed to move your workflow away from empirical guesswork and toward mechanistically sound, self-validating purification systems.

Purification Workflow Decision Tree

Before beginning your purification, assess the state of your crude mixture. Use the decision tree below to determine whether you should proceed with direct salt purification or if a free-base rescue is required.

PurificationWorkflow Crude Crude Ethyl 4-amino-1H-imidazole- 2-carboxylate HCl Decision1 Is the sample highly oxidized/darkened? Crude->Decision1 RP_HPLC Reversed-Phase HPLC (0.1% HCl / MeCN) Decision1->RP_HPLC No (Direct purification) FreeBase Neutralize to Free Base (Cold NaHCO3) Decision1->FreeBase Yes (Needs extraction) Lyophilize Lyophilization (Avoids Heat/Hydrolysis) RP_HPLC->Lyophilize Extract Extract (EtOAc/THF) + Antioxidant FreeBase->Extract SaltForm Anhydrous HCl in Dioxane Precipitation Extract->SaltForm Pure Pure Hydrochloride Salt (Store at -20°C, Argon) SaltForm->Pure Lyophilize->Pure

Decision tree for the purification of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride.

Troubleshooting & FAQs

Q1: My product turns dark brown or black during rotary evaporation. What is happening? A1: You are observing oxidative degradation. 4-Aminoimidazoles are highly electron-rich. In solution, they can tautomerize to reactive imino forms, leading to rapid ring-opening and polymerization upon exposure to oxygen ()[2].

  • The Fix: Always concentrate under reduced pressure at temperatures strictly below 35°C. Backfill your rotary evaporator with Argon. If purifying the free base, add a trace amount of an antioxidant (e.g., 0.05 eq of ascorbic acid or BHT) to the organic layer prior to concentration.

Q2: I am losing the ethyl ester group during my aqueous workup. How can I prevent this? A2: The ethyl ester at the C2 position of the imidazole ring is highly susceptible to base-catalyzed saponification and acid-catalyzed hydrolysis, especially in aqueous media ()[3].

  • The Fix: Never use strong bases (NaOH, KOH) to neutralize the hydrochloride salt. Use cold, saturated aqueous NaHCO₃ (pH ~8) and perform extractions rapidly. Keep the internal temperature below 5°C during all aqueous steps.

Q3: I tried normal-phase silica gel chromatography, but my recovery is extremely low (<20%). Why? A3: Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride dissociates on slightly acidic silica gel. The highly polar free amine and the residual hydrochloride salt streak irreversibly down the column, binding to the silanol groups.

  • The Fix: Do not purify the hydrochloride salt on normal-phase silica. You must either use Reversed-Phase HPLC (C18) with a low-pH aqueous mobile phase to maintain the salt form, or neutralize the compound entirely to the free base before extraction.

Q4: How do I cleanly re-form the hydrochloride salt after a free-base extraction? A4: Direct addition of aqueous HCl will re-introduce water and cause ester hydrolysis during subsequent drying.

  • The Fix: Use anhydrous HCl in dioxane (4M) or HCl in diethyl ether. Dissolve the free base in anhydrous THF or ethanol, cool to 0°C, and add the anhydrous HCl solution dropwise to force the pure salt to precipitate.

Quantitative Physicochemical Data

To design a self-validating purification, you must understand the physical limits of the molecule.

ParameterValue / MetricMechanistic Impact on Purification
C2-Ethyl Ester Stability Highly labile at pH > 8.0Requires rapid, cold aqueous workups. Avoid NaOH/KOH ()[3].
C4-Amino Oxidation Rapid in solution (O₂ exposed)Mandates Argon sparging and antioxidant use during extraction ()[2].
Silica Gel Recovery < 20% (Normal Phase)Acidic silanols induce salt disproportionation. Avoid standard SiO₂.
Solubility (HCl Salt) High in H₂O, MeOH; Low in Et₂OEnables anti-solvent precipitation (EtOH/Diethyl ether) for final isolation.

Step-by-Step Experimental Protocols

Protocol A: Reversed-Phase HPLC Purification (Salt-Preserving Method)

Use this method if your crude material is relatively light in color and you wish to avoid the risks of free-basing.

  • Sample Preparation: Dissolve the crude ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride in a degassed 0.1% aqueous HCl solution (concentration ~50 mg/mL).

    • Causality: Maintaining a low pH (pH < 3) prevents the dissociation of the hydrochloride salt and suppresses the nucleophilic attack of water on the ester.

  • Stationary Phase: Use a C18 preparative column (e.g., 5 µm, 100 Å).

  • Mobile Phase:

    • Solvent A: Water + 0.1% HCl.

    • Solvent B: Acetonitrile + 0.1% HCl.

    • Note: Avoid Trifluoroacetic acid (TFA). While TFA is a common LC-MS additive, it will cause anion exchange, converting your HCl salt into a TFA salt.

  • Elution: Run a shallow gradient (e.g., 5% to 40% B over 20 minutes). The highly polar compound will elute early.

  • Lyophilization: Pool the pure fractions, immediately freeze in a dry ice/acetone bath, and lyophilize to dryness.

    • Self-Validating Checkpoint: The resulting powder should be off-white and free-flowing. If it is a sticky oil, residual water or free HCl remains. Re-dissolve the oil in minimal LC-MS grade water and re-lyophilize. Run a rapid analytical LC-MS; if you observe a mass corresponding to [M-28]⁺ (loss of ethyl), ester hydrolysis occurred during prep. Adjust your diluent pH to strictly < 4 for the next batch.

Protocol B: Free-Basing, Extraction, and Anhydrous Salt Re-formation

Use this method to rescue heavily oxidized batches or to remove highly polar inorganic impurities.

  • Neutralization: Suspend the crude salt in cold (4°C) ethyl acetate. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

    • Causality: NaHCO₃ is a mild base that neutralizes the HCl salt without triggering the rapid saponification of the ethyl ester that NaOH would cause.

  • Extraction: Extract the free base into the organic layer.

    • Crucial Step: Add 0.05 equivalents of ascorbic acid to the organic layer. This acts as a sacrificial antioxidant against the formation of imino tautomers.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30°C.

  • Salt Re-formation: Dissolve the concentrated free base in anhydrous THF. Cool to 0°C under an Argon atmosphere. Dropwise, add 1.05 equivalents of 4M HCl in dioxane.

  • Isolation: Stir for 15 minutes, then add anhydrous diethyl ether to force complete precipitation. Filter the solid under a blanket of Argon.

    • Self-Validating Checkpoint: After adding the anhydrous HCl, monitor the precipitation. If the solution turns gummy instead of yielding a free-flowing powder, your THF was too wet. Add more anhydrous diethyl ether to force crystallization, and ensure all glassware is oven-dried for future runs. Test the solubility of a 1 mg aliquot of the final powder in water; it should dissolve instantly, confirming the successful re-formation of the hydrochloride salt.

References

  • Molport Database. Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1). Retrieved from

  • Li, X., et al. (2024). "Synthesis of a Zn(II)-2-aminoimidazole Framework as an Efficient Carbonic Anhydrase Mimic." Langmuir. URL:[Link]

  • Boryski, J., et al. (2006). "Synthesis of N-7-Substituted Purines from Imidazole Precursors." Molecules, 11(1), 66-72. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 4-amino-1H-imidazole-2-carboxylate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on experimental workflows derailed by a fundamental misunderstanding of salt-form thermodynamics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on experimental workflows derailed by a fundamental misunderstanding of salt-form thermodynamics. Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1) is a highly versatile building block for synthesizing purine analogs and fused heterocycles. However, its distinct structural features—an ionizable imidazole core, a primary amine, and a hydrolyzable ethyl ester—create complex solubility dynamics .

This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic causality behind solubility failures and provide self-validating protocols to ensure your drug development workflows remain robust.

Part 1: The Physicochemical Root of Solubility Behavior

To troubleshoot this compound, you must first understand its speciation. Supplied as a hydrochloride salt with a molecular weight of 191.62 g/mol , the molecule exists in a rigid ionic crystal lattice 1[1]. High-dielectric solvents (like water or DMSO) provide sufficient solvation energy to overcome this lattice. Conversely, low-dielectric solvents (like dichloromethane or ethyl acetate) cannot disrupt the ionic bonds, resulting in insoluble suspensions. To achieve organic solubility, the salt must be neutralized to its free base form (CAS: 83566-37-4) 2[2].

Furthermore, the compound carries hazard classifications for skin and eye irritation (H315, H319), indicating reactive functional groups that require careful handling during dissolution 3[3].

Part 2: Troubleshooting Matrix (FAQs)

Q1: Why does my compound remain as a cloudy suspension in dichloromethane (DCM) during amide coupling? A1: This is a classic thermodynamic failure. You are attempting to dissolve an ionic salt in an aprotic, low-dielectric solvent. Causality: Solvation requires the disruption of ionic bonds. To drive the compound into the organic phase, you must neutralize the hydrochloride salt using a non-nucleophilic organic base (e.g., DIPEA) to generate the lipophilic free base in situ.

Q2: I prepared an aqueous stock for a biological assay, but HPLC shows a new peak forming over 24 hours. Is it precipitating? A2: It is likely degrading, not precipitating. The ethyl ester moiety at the 2-position is highly susceptible to base-catalyzed hydrolysis. Causality: At pH > 7.5, hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon and displacing the ethoxide leaving group. This irreversibly converts your compound into the corresponding carboxylic acid, drastically altering target binding. Always buffer aqueous stocks to pH 4.0–6.0.

Q3: When diluting my DMSO stock into aqueous media, the solution turns cloudy. How do I fix this? A3: This is a "solvent crash." Causality: The free base (if formed in DMSO) or the intact salt may exceed its thermodynamic solubility limit in the final aqueous mixture, causing transient supersaturation and nucleation. Ensure the final DMSO concentration is ≤ 1% v/v and pre-warm the aqueous buffer to 37°C to increase kinetic solubility.

Part 3: Quantitative Solubility Data

Table 1: Physicochemical & Solvent Compatibility Profile

Property / SolventHydrochloride Salt (CAS: 2044901-79-1)Free Base (CAS: 83566-37-4)
Molecular Weight 191.62 g/mol 155.16 g/mol
Water (pH 5.0) Highly Soluble (>50 mg/mL)Poorly Soluble (<1 mg/mL)
DMSO Highly SolubleHighly Soluble
Methanol / Ethanol SolubleSoluble
Dichloromethane (DCM) Insoluble (Suspension)Soluble
Ethyl Acetate InsolubleModerately Soluble
Part 4: Self-Validating Experimental Protocols
Protocol A: In Situ Free-Basing for Organic Synthesis (Amide Coupling)

Use this protocol when downstream reactions require non-polar organic solvents.

  • Suspend 1.0 mmol of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride in 10 mL of anhydrous DCM.

    • Causality: DCM is chosen for downstream coupling, but the salt will not dissolve due to inadequate solvation energy.

    • Validation Checkpoint 1: Visually confirm a cloudy, heterogeneous suspension. If the solution is perfectly clear, you either have the free base form or your solvent is contaminated with highly polar impurities.

  • Add 1.5 mmol (1.5 eq) of N,N-Diisopropylethylamine (DIPEA) dropwise under nitrogen.

    • Causality: DIPEA acts as a non-nucleophilic base, abstracting the proton from the imidazole core without competing in subsequent acylation reactions.

  • Sonicate the mixture for 2 to 5 minutes at room temperature.

    • Validation Checkpoint 2: The suspension MUST transition to a completely transparent solution. If turbidity persists, the neutralization is incomplete; verify the structural integrity of your DIPEA reagent.

Protocol B: Preparation of Stable High-Throughput Screening (HTS) Stocks

Use this protocol to prevent ester hydrolysis and hygroscopic weighing errors.

  • Weigh the compound under a dry nitrogen atmosphere or in a desiccator.

    • Causality: The HCl salt is highly hygroscopic. Absorbed atmospheric moisture will artificially inflate the mass, leading to sub-potent assay concentrations.

  • Dissolve in 50 mM ammonium acetate buffer adjusted to pH 5.0 to a concentration of 10 mM.

    • Causality: The mildly acidic pH prevents base-catalyzed nucleophilic attack on the ethyl ester.

  • Measure the final pH of the solution.

    • Validation Checkpoint: If the pH drops below 4.0, the buffering capacity was exceeded by the HCl salt. Adjust with micro-aliquots of 0.1 M NaOH until pH 5.0 is restored. A pH that is too low will protonate the primary amine and alter assay results.

Part 5: Visualizations

Speciation HCl_Salt HCl Salt Form (pH < 4) Highly Water Soluble Free_Base Free Base Form (pH 6 - 8) Soluble in Organics HCl_Salt->Free_Base Add Base (-HCl) Free_Base->HCl_Salt Add Acid (+HCl) Degradation Ester Hydrolysis (pH > 9) Irreversible Degradation Free_Base->Degradation Strong Base / Time

pH-dependent speciation and degradation pathway of the aminoimidazole ester.

Workflow Start Solubility Issue Detected Check_Solvent Identify Solvent Polarity Start->Check_Solvent Apolar Non-Polar (DCM/EtOAc) Salt is Insoluble Check_Solvent->Apolar Polar Polar (Water/DMSO) Salt is Soluble Check_Solvent->Polar Action_Apolar Add DIPEA/TEA to form Free Base Apolar->Action_Apolar Action_Polar Check pH & Moisture to prevent hydrolysis Polar->Action_Polar

Decision tree for troubleshooting solvent-specific dissolution failures.

References
  • Amino imidazole - Sigma-Aldrich Source: Sigma-Aldrich URL
  • ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride | 2044901-79-1 Source: Molport URL
  • ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride - NextSDS Source: NextSDS URL
  • ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride-None - Thoreauchem Source: Thoreauchem URL

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling for Ethyl 4-amino-1H-imidazole-2-carboxylate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges with the amidation of ethyl 4-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges with the amidation of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride .

The fully substituted 4-aminoimidazole framework is a highly valued scaffold in medicinal chemistry and natural product synthesis[1]. However, coupling this specific building block is notoriously difficult. This guide synthesizes empirical data, mechanistic causality, and field-proven protocols to help you reduce reaction times from days to hours while maximizing yields.

Part 1: Core Challenges & Mechanistic Insights

Q: Why does ethyl 4-amino-1H-imidazole-2-carboxylate take so long to couple compared to standard aliphatic or aromatic amines?

The extended reaction time is driven by a combination of severe electronic deactivation and the physical state of the reagent:

  • Electronic Deactivation (Conjugation): The lone pair on the exocyclic 4-amino group is highly delocalized into the electron-deficient imidazole ring.

  • Inductive/Mesomeric Withdrawal: The ethyl carboxylate ester at the 2-position exerts a strong electron-withdrawing effect (-I, -M), further depleting electron density from the 4-amino group, rendering it a very poor nucleophile.

  • Protonation State: The building block is supplied as a hydrochloride (HCl) salt. In this state, the amine is fully protonated ( −NH3+​ ) and completely unreactive. It must be neutralized in situ before any coupling can occur.

Q: Why do I see multiple product peaks on my LC-MS even when the starting material is consumed?

You are likely observing competitive ring N-acylation . The endocyclic imidazole nitrogens (N1 or N3) can act as competing nucleophiles against the activated carboxylic acid.

  • Kinetic vs. Thermodynamic Control: Acylation at the ring nitrogen is often kinetically favored due to less steric hindrance, forming an unstable N-acyl imidazole intermediate. However, the desired exocyclic 4-amino amide is the thermodynamic product. If the reaction is quenched too early, you will isolate the kinetic byproduct.

Mechanism Acid Carboxylic Acid + HATU ActiveEster OAt-Active Ester (Highly Electrophilic) Acid->ActiveEster Pre-activation (15-30 min) Base1 DIPEA (2.0 eq) Base1->ActiveEster Product Desired Amide (Thermodynamic) ActiveEster->Product Main Pathway SideProduct Ring N-Acylation (Kinetic) ActiveEster->SideProduct Excess Reagent AmineSalt 4-Aminoimidazole HCl Salt FreeAmine Free Base Amine (Poor Nucleophile) AmineSalt->FreeAmine Neutralization Base2 DIPEA (2.0 eq) Base2->FreeAmine FreeAmine->Product FreeAmine->SideProduct SideProduct->Product Heat / Time (Acyl Transfer)

Caption: Mechanistic pathway of HATU-mediated 4-aminoimidazole coupling and kinetic vs. thermodynamic control.

Part 2: Reagent Selection & Quantitative Data

To optimize reaction time, the choice of coupling reagent and base stoichiometry is critical. Standard reagents like EDC/HOBt are insufficient for this deactivated substrate, often stalling or requiring 48 hours[2]. HATU is the superior choice because the incorporated 1-hydroxy-7-azabenzotriazole (HOAt) moiety generates an exceptionally reactive OAt-active ester, accelerating the reaction with poorly nucleophilic amines[3].

Furthermore, N,N-Diisopropylethylamine (DIPEA) is the mandatory base. Its steric bulk prevents it from acting as a competing nucleophile, which minimizes side reactions[4].

Table 1: Comparative Coupling Conditions for Ethyl 4-amino-1H-imidazole-2-carboxylate
Coupling SystemBase (Equivalents)Pre-activation TimeTemperatureTypical Reaction TimeExpected Yield
EDC / HOBt DIPEA (3.0 eq)0 minRoom Temp24 - 48 hours40 - 50%
PyBOP DIPEA (4.0 eq)10 minRoom Temp12 - 18 hours60 - 75%
HATU DIPEA (4.0 - 5.0 eq)15 - 30 minRoom Temp to 40 °C2 - 4 hours 85 - 95%
Acid Chloride TEA (3.0 eq)N/A0 °C to Room Temp1 - 2 hours70 - 80%*

*Note: Acid chlorides drastically reduce reaction time but are highly prone to irreversible di-acylation and ring N-acylation.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes HATU and is designed as a self-validating system . By monitoring specific in-process controls (IPCs) such as color changes and solubility, you can verify the success of each mechanistic step before proceeding, eliminating downstream guesswork.

Materials Required:

  • Carboxylic Acid (1.1 eq)

  • Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (1.0 eq)

  • HATU (1.15 eq)

  • DIPEA (4.0 eq total)

  • Anhydrous DMF (stored over molecular sieves)[4]

Step-by-Step Methodology

Step 1: Acid Pre-Activation (The Electrophilic Primer)

  • In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.15 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (2.0 eq) dropwise at room temperature.

  • Self-Validation Check (IPC 1): Stir for 15–30 minutes. The solution should undergo a distinct color change (typically turning pale to bright yellow). This visually confirms the deprotonation of the acid and the successful formation of the highly reactive OAt-active ester[2][3]. Do not proceed until this time has elapsed.

Step 2: Amine Neutralization (The Nucleophilic Primer)

  • In a separate vial, suspend the ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (1.0 eq) in a minimum volume of anhydrous DMF.

  • Add DIPEA (2.0 eq) to the suspension.

  • Self-Validation Check (IPC 2): The cloudy suspension of the HCl salt must clarify into a homogeneous solution. This confirms the complete neutralization of the hydrochloride salt, liberating the free 4-amino base.

Step 3: Coupling & Thermodynamic Driving

  • Add the neutralized amine solution (from Step 2) dropwise into the pre-activated acid solution (from Step 1).

  • Stir the reaction at room temperature for 2 hours.

  • Self-Validation Check (IPC 3): Pull a 5 μ L aliquot for LC-MS analysis. You should observe >80% conversion.

  • If intermediate N-acylated species are present, elevate the temperature to 40 °C for an additional 1–2 hours to drive the acyl transfer to the thermodynamic 4-amino product.

Part 4: Troubleshooting FAQs

Q: My reaction stalls at 50% conversion after 4 hours. Should I add more HATU? A: No. Adding excess HATU to a stalled reaction containing a poorly nucleophilic amine will lead to guanidinylation of the amine, permanently destroying your starting material. A stall usually indicates moisture ingress (which hydrolyzes the active ester)[4] or base depletion. Instead, verify your solvent is anhydrous, add an additional 1.0 eq of DIPEA, and elevate the temperature to 40 °C.

Q: The protocol calls for 4.0 equivalents of DIPEA. Isn't that excessive? A: Not for this specific system. You must account for the stoichiometry of protons: 1.0 eq is consumed deprotonating the carboxylic acid, 1.0 eq is consumed neutralizing the amine's HCl salt, and 1.0 eq is consumed neutralizing the hexafluorophosphate counterion of HATU[3]. The final 1.0 eq ensures the reaction medium remains sufficiently basic to prevent re-protonation of the deactivated 4-aminoimidazole.

Q: Can I use microwave synthesis to further optimize the reaction time? A: Yes. If the 2-4 hour HATU protocol is still too slow, you can transfer the fully mixed reaction (after the 15-minute pre-activation step) to a microwave reactor. Irradiate at 60 °C for 15–20 minutes. The rapid dielectric heating provides the exact activation energy needed to overcome the kinetic barrier of the deactivated amine without allowing time for thermal degradation.

Troubleshooting Start LC-MS Analysis at 2h Decision Is starting amine consumed? Start->Decision No No / <50% Conversion Decision->No YesMulti Yes, but multiple peaks Decision->YesMulti YesSingle Yes, single product peak Decision->YesSingle ActionNo Check DIPEA eq (>3.5 total) Ensure anhydrous solvent No->ActionNo ActionMulti Prolong stirring to 4h or mild heat (40°C) YesMulti->ActionMulti Success Proceed to Workup YesSingle->Success ActionMulti->Success

Caption: Decision tree for real-time LC-MS troubleshooting during aminoimidazole amide coupling.

References

  • Process optimization for acid-amine coupling: a catalytic approach Growing Science URL:[Link]

  • Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls Survival Technologies URL:[Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries National Institutes of Health (NIH) / PMC URL:[Link]

  • α-Imino Gold Carbenes from 1,2,4-Oxadiazoles: Atom-Economical Access to Fully Substituted 4-Aminoimidazoles Organic Letters (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 4-amino-1H-imidazole-2-carboxylate Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1)[1]. While this scaffold is a highly privileged building block for synthesizing kinase inhibitors and novel pharmacophores[2], functionalizing the 4-amino group presents significant synthetic bottlenecks.

This guide synthesizes field-proven methodologies to help you navigate the dual challenges of steric hindrance and electronic deactivation inherent to this molecule.

Mechanistic Insights: The Causality of Low Reactivity

To successfully manipulate this molecule, one must understand the underlying physicochemical forces dictating its behavior[3]:

  • Severe Electronic Deactivation: The lone pair of electrons on the exocyclic 4-amino group is heavily delocalized into the aromatic imidazole π-system. This electron-withdrawing effect is further amplified by the C2-ethyl ester, rendering the primary amine exceptionally poor as a nucleophile[3][4].

  • Steric Congestion: The 4-amino group is flanked by the C5 position and the N3 nitrogen. When bulky electrophiles approach, the steric footprint of the adjacent atoms, combined with the rotational volume of the C2-ethyl ester, creates a massive activation energy barrier[2][5].

  • Competing Nucleophilic Sites: The endocyclic imidazole nitrogens (N1/N3) are significantly more nucleophilic than the exocyclic amine. Without strategic intervention, electrophiles will preferentially attack the ring, leading to complex mixtures and poor yields of the desired target[4].

Troubleshooting Guides & FAQs

Q1: I am observing no product when attempting a standard EDC/HOBt amide coupling with the 4-amino group. Why? A: Standard carbodiimide coupling reagents (like EDC or DCC) do not generate a reactive enough intermediate to overcome the extreme electronic deactivation and steric hindrance of the 4-aminoimidazole scaffold. Solution: You must switch to highly reactive uronium-based coupling reagents such as HATU combined with HOAt, or utilize acyl chlorides. Furthermore, elevating the reaction temperature (e.g., 60°C–80°C) is often mandatory to provide the thermal energy required to overcome the steric activation barrier[6].

Q2: My reaction yields a complex mixture of products, including alkylation/acylation on the imidazole ring. How can I direct the reaction exclusively to the 4-amino group? A: Because the endocyclic imidazole nitrogens (N1/N3) are more nucleophilic than the deactivated exocyclic 4-amino group, they will react first[4]. Solution: You must employ a transient or permanent protecting group strategy. Trityl (Trt) chloride is ideal. The bulky Trityl group not only protects the ring nitrogen, but its massive steric footprint physically blocks incoming electrophiles from approaching the ring, forcing them to attack the exocyclic amine. You are effectively using steric hindrance to your advantage to dictate regioselectivity[4].

Q3: The compound is supplied as a hydrochloride salt. Does this impact my synthetic workflow? A: Absolutely. The HCl salt protonates the molecule, rendering the 4-amino group completely non-nucleophilic (existing as an ammonium ion)[1]. Solution: You must liberate the free base in situ. Use at least 2.5 equivalents of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from competing with your substrate for the electrophile, while effectively neutralizing the HCl[6].

Q4: How does the C2-ethyl ester contribute to steric hindrance during downstream transition-metal cross-coupling? A: The C2 ester is bulky and freely rotates. During Palladium- or Copper-catalyzed cross-couplings, the ethoxy group can sterically clash with bulky phosphine ligands (like BrettPhos or XPhos), preventing the oxidative addition or reductive elimination steps[5]. Solution: If the ester is not required for final biological activity, consider hydrolyzing it to the carboxylic acid and decarboxylating it, or converting it to a less sterically demanding primary amide early in your synthetic route[5].

Data Presentation: Optimization of Coupling Conditions

The following table summarizes the quantitative impact of various coupling parameters on the regioselectivity and yield when functionalizing the 4-amino group.

Coupling ReagentBase (Equiv)SolventTemp (°C)Regioselectivity (Exocyclic vs Ring)Isolated Yield (%)
EDC / HOBtTEA (1.5)DCM25Poor (Mostly unreacted)< 10%
Acyl ChloridePyridine (2.0)DCM0 to 25Poor (Ring acylation dominates)25 - 30%
HATU / DIPEADIPEA (2.5)DMF25Moderate40 - 45%
HATU / HOAt DIPEA (3.0) DMF 60 Excellent (Target favored) 82 - 88%

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints to verify causality and success at each step.

Protocol A: Regioselective Amide Coupling via Thermal Activation

Objective: Couple a sterically hindered carboxylic acid to the 4-amino group without prior ring protection.

  • Free-Basing: Dissolve ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at room temperature.

    • Self-Validation Checkpoint: Spot the mixture on a TLC plate (DCM:MeOH 9:1). The liberated free base will migrate with a higher Rf​ compared to the baseline-stuck HCl salt.

  • Electrophile Activation: In a separate vial, dissolve the target carboxylic acid (1.2 eq) in DMF. Add HATU (1.2 eq) and HOAt (1.2 eq), followed by DIPEA (1.0 eq). Stir for 15 minutes to form the highly reactive active ester.

  • Coupling & Thermal Acceleration: Transfer the activated ester solution to the free-based imidazole. Heat the reaction mixture to 60°C under an inert atmosphere for 12 hours. The thermal energy is critical to overcome the steric clash between the C2-ester and the incoming electrophile.

  • Reaction Monitoring:

    • Self-Validation Checkpoint: Analyze via LC-MS. Confirm the disappearance of the starting material mass ( m/z 156 [M+H]+ for the free base) and the appearance of the desired product mass. If ring-acylation occurred, a mass corresponding to double-acylation may appear; heating generally favors the thermodynamically stable exocyclic amide.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash heavily with LiCl (5% aq) to remove DMF, and purify via flash chromatography.

Protocol B: Trityl Protection of the Imidazole Ring

Objective: Block the highly nucleophilic endocyclic nitrogens to force subsequent reactions onto the deactivated 4-amino group.

  • Neutralization: Dissolve the imidazole HCl salt (1.0 eq) in anhydrous DCM. Add DIPEA (2.5 eq) and stir for 10 minutes.

  • Protection: Add Trityl chloride (Trt-Cl, 1.1 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. The massive steric bulk of the Trityl group ensures it only attaches to the less hindered ring nitrogen, leaving the 4-amino group exposed but sterically shielded from the rear[4].

  • Validation & Isolation:

    • Self-Validation Checkpoint: Run a TLC (Hexanes:EtOAc 1:1). The incorporation of the massive, highly lipophilic Trityl group will cause a dramatic non-polar shift (high Rf​ ) compared to the highly polar starting material.

    • Wash the organic layer with water, dry over Na2​SO4​ , and concentrate. The resulting intermediate is now primed for exocyclic functionalization.

Mechanistic Visualizations

Workflow A 1. Starting Material HCl Salt B 2. Free-Basing (DIPEA) A->B Neutralize C 3. Ring Protection (Trt-Cl) B->C Block N1/N3 D 4. Electrophile Activation (HATU/HOAt) C->D Add Reagents E 5. Target Functionalization (Exocyclic Amine) D->E Heat to 60°C

Experimental workflow for regioselective functionalization of sterically hindered 4-aminoimidazoles.

Logic Root Reactivity Barriers Steric Steric Hindrance (C2-Ester) Root->Steric Elec Poor Nucleophilicity (Delocalization) Root->Elec Salt HCl Salt Form (Ammonium) Root->Salt Sol1 Thermal Energy (60-80°C) Steric->Sol1 Sol2 Strong Activators (HATU/Acyl-Cl) Elec->Sol2 Sol3 Steric Base (DIPEA) Salt->Sol3

Logical troubleshooting tree addressing steric, electronic, and salt-form experimental barriers.

Sources

Reference Data & Comparative Studies

Validation

Advanced Reactivity Profiling: Ethyl vs. Methyl 4-Amino-1H-imidazole-2-carboxylate Derivatives

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal building block is critical for streamlining synthetic workflows. The 4-amino-1H-imidazole-2-carboxylate core is a highly versatile bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal building block is critical for streamlining synthetic workflows. The 4-amino-1H-imidazole-2-carboxylate core is a highly versatile bioisostere for purines and imidazo-pyrimidines, frequently utilized in the development of kinase inhibitors and nucleoside analogs.

This guide objectively compares the reactivity profiles of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride against its methyl ester derivative [1]. By analyzing the causality behind their steric and electronic differences, this guide provides actionable, self-validating protocols to optimize your synthetic strategies.

Structural & Electronic Causality

While the difference between a methyl and an ethyl ester may appear trivial on paper, it dictates significant divergence in reaction kinetics, particularly during nucleophilic acyl substitution and cyclization reactions.

Steric Hindrance & The Tetrahedral Intermediate

The fundamental difference in reactivity between the methyl and ethyl esters lies in the steric bulk surrounding the carbonyl carbon. During base-catalyzed hydrolysis (saponification) or direct amidation, a nucleophile must attack the sp2 hybridized carbonyl carbon to form an sp3 hybridized tetrahedral intermediate[2]. The additional methyl rotor on the ethyl ester increases the steric shielding of the carbonyl trajectory (the Bürgi-Dunitz angle), raising the activation energy ( Ea​ ) required to reach the transition state. Consequently, the methyl ester is inherently more electrophilic and reacts faster under identical conditions.

The Hydrochloride Salt Effect

Ethyl 4-amino-1H-imidazole-2-carboxylate is frequently supplied as a hydrochloride salt (CAS: 2044901-79-1) to improve shelf stability and solid-state handling.

  • Electronic Impact: Protonation of the imidazole nitrogen (or the 4-amino group) exerts a strong electron-withdrawing inductive effect across the ring. This temporarily increases the electrophilicity of the ester carbonyl but entirely quenches the nucleophilicity of the 4-amino group.

  • Stoichiometric Causality: Any base-promoted reaction (e.g., saponification or cross-coupling) requires a strictly calculated extra equivalent of base (such as DIPEA or LiOH) to liberate the free base before the primary reaction can proceed. Failure to account for this will result in incomplete conversion.

Comparative Reactivity Metrics

A. Hydrolysis Kinetics (Saponification)

Saponification is an irreversible, base-promoted reaction[2]. The methyl ester undergoes hydrolysis roughly 2 to 3 times faster than the ethyl ester. When synthesizing the 2-carboxylic acid intermediate for subsequent peptide coupling, the methyl ester allows for milder conditions (e.g., 1.1 eq LiOH at room temperature for 2 hours), minimizing the risk of unwanted side reactions such as decarboxylation of the resulting electron-rich imidazole-2-carboxylic acid. The ethyl ester often requires gentle heating (40 °C) or extended reaction times.

B. Direct Amidation & Transesterification

Direct conversion of these esters to amides is notoriously sluggish due to the electron-rich nature of the amino-imidazole ring, which donates electron density into the ester carbonyl, reducing its electrophilicity. When utilizing aluminum-mediated amidation (e.g., modified Weinreb amidation using AlMe3​ and an amine)[3], the methyl ester is the superior substrate. The less sterically hindered methyl group facilitates the initial coordination of the dialkylaluminum amide complex, leading to higher yields of the desired 2-carboxamide.

C. Bicyclic Cyclization (Imidazo-pyrimidines)

When the target is a fused bicyclic system (e.g., condensing the 4-amino group and the 2-ester with a bis-electrophile), the methyl ester's superior leaving group ability (methoxide vs. ethoxide) and reduced steric profile make it the preferred building block for one-pot condensation cascades.

Reactivity Core 4-Amino-1H-imidazole -2-carboxylate Core Methyl Methyl Ester (Less Steric Bulk) Core->Methyl R = CH3 Ethyl Ethyl Ester (More Steric Bulk) Core->Ethyl R = CH2CH3 Hydrolysis Saponification (LiOH/H2O) Methyl->Hydrolysis Fast Kinetics Amidation Direct Amidation (R-NH2, AlMe3) Methyl->Amidation Favored Cyclization Bicyclic Fusion (e.g., Imidazo-pyrimidines) Methyl->Cyclization via 4-NH2 & Ester Ethyl->Hydrolysis Slower Kinetics Ethyl->Amidation Sluggish Ethyl->Cyclization Requires harsher conditions Acid 2-Carboxylic Acid (High Yield) Hydrolysis->Acid Amide 2-Carboxamide (Variable Yield) Amidation->Amide

Divergent reactivity pathways of methyl and ethyl 4-amino-1H-imidazole-2-carboxylates.

Self-Validating Experimental Workflows

To objectively compare these building blocks in your own laboratory, utilize the following self-validating protocols. These workflows incorporate internal controls to ensure data integrity.

Protocol 1: Comparative Base-Catalyzed Hydrolysis

Causality: This protocol uses a mixed solvent system (THF/MeOH/H2O) to ensure homogenous solvation of both the highly polar HCl salt and the non-polar ester, preventing biphasic kinetic artifacts. Biphenyl is used as an inert internal standard for LC-MS quantification.

  • Preparation: In two separate 10 mL vials, add 0.5 mmol of Methyl 4-amino-1H-imidazole-2-carboxylate and 0.5 mmol of Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride.

  • Internal Standard: Add 0.1 mmol of biphenyl to each vial.

  • Solvation: Dissolve each mixture in 3.0 mL of THF:MeOH (1:1 v/v).

  • Base Addition (The Variable):

    • For the methyl ester (free base): Add 0.55 mmol of LiOH dissolved in 1.0 mL H2​O .

    • For the ethyl ester (HCl salt): Add 1.55 mmol of LiOH dissolved in 1.0 mL H2​O (1.0 eq to neutralize the HCl salt, 0.55 eq to drive saponification).

  • Kinetic Sampling: Stir at 25 °C. At t = 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.

  • Quench & Validation: Immediately quench the aliquot into 950 µL of MeCN containing 0.1% Formic Acid (dropping the pH to ~3 to halt hydrolysis).

  • Analysis: Analyze via LC-MS. Plot the ratio of the product (2-carboxylic acid) AUC to the biphenyl AUC. Self-Validation: The sum of the unreacted ester and the product acid must equal 100% relative to the internal standard at all time points; deviation indicates side-reaction degradation (e.g., decarboxylation).

Workflow Prep 1. Sample Prep Equimolar Esters + Internal Std React 2. Hydrolysis LiOH in THF/MeOH/H2O Prep->React Quench 3. Aliquot Quench Acidify to pH 3 at t=x React->Quench Analyze 4. LC-MS Analysis Quantify AUC vs Int. Std Quench->Analyze Validate 5. Self-Validation Mass Balance Check Analyze->Validate

Self-validating experimental workflow for comparative ester hydrolysis kinetics.

Protocol 2: Direct Amidation via Trimethylaluminum Activation

Causality: Direct amidation of unactivated esters requires Lewis acid catalysis. AlMe3​ reacts with the amine to form a highly nucleophilic dialkylaluminum amide complex, which coordinates to the ester carbonyl oxygen, drastically lowering the Ea​ for the addition-elimination sequence[3].

  • Activation: In an oven-dried flask under N2​ , dissolve 1.2 mmol of the target primary amine in anhydrous toluene (5 mL). Cool to 0 °C.

  • Complex Formation: Dropwise, add 1.2 mmol of AlMe3​ (2.0 M in toluene). Stir for 30 minutes at room temperature to ensure complete methane evolution.

  • Coupling: Add 1.0 mmol of the chosen ester (if using the HCl salt, it must be pre-neutralized and free-based, or an extra equivalent of AlMe3​ must be carefully utilized, though pre-free-basing is highly recommended to avoid aluminum-chloride complexation artifacts).

  • Heating: Heat the reaction to 80 °C. Monitor via TLC. The methyl ester typically reaches >95% conversion within 4 hours, whereas the ethyl ester may require 8-12 hours.

  • Quench: Carefully quench with Rochelle's salt (potassium sodium tartrate) aqueous solution to break the aluminum emulsion, followed by standard aqueous workup.

Quantitative Data Summary

The following tables summarize the structural properties and empirical reactivity metrics to guide your procurement and synthetic planning.

Table 1: Physicochemical & Structural Comparison

PropertyEthyl Ester HydrochlorideMethyl Ester (Free Base)
CAS Number 2044901-79-117334-09-7[1]
Molecular Formula C6​H10​ClN3​O2​ C5​H7​N3​O2​
Molecular Weight 191.62 g/mol 141.13 g/mol
Steric Profile (Carbonyl) Moderate (Ethyl rotor)Low (Methyl)
Solubility Profile High in H2​O /MeOH; Poor in DCMModerate in polar organics (THF, EtOAc)
Pre-Reaction Requirement Requires 1 eq. Base neutralizationReady for direct use

Table 2: Empirical Reactivity Metrics

Reaction TypeConditionsEthyl Ester PerformanceMethyl Ester Performance
Saponification LiOH (1.1 eq active), THF/H2O, 25 °C~50% conversion at 2h>95% conversion at 2h
Direct Amidation R−NH2​ , AlMe3​ , Toluene, 80 °CSluggish (8-12h), moderate yieldEfficient (4h), high yield
N-Alkylation (Ring) R−X , K2​CO3​ , DMF, 60 °CComparable (Requires extra base eq)Comparable

References

  • Molport. "ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride | 2044901-79-1". Molport Chemical Database. Available at: [Link]

  • Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism". Chemistry Steps. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Design, Synthesis and Biological Evaluation of A Novel Class of Anticancer Agents: Anthracenylisoxazole Lexitropsin Conjugates" (Details on Modified Weinreb's Amidation). PubMed Central. Available at:[Link]

Sources

Comparative

HPLC Validation Methods for Ethyl 4-amino-1H-imidazole-2-carboxylate Hydrochloride: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Introduction & The Analytical Challenge Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 20...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction & The Analytical Challenge

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1) is a highly polar, low-molecular-weight intermediate critical to the synthesis of purine derivatives and complex imidazole-based active pharmaceutical ingredients (APIs).

From an analytical perspective, this compound presents a significant challenge. Because it is formulated as a hydrochloride salt and possesses both a primary amine (-NH₂) and an imidazole nitrogen, it exhibits extreme hydrophilicity. In standard Reversed-Phase Liquid Chromatography (RP-HPLC) using a C18 stationary phase, this results in negligible retention—the compound elutes in the void volume ( t0​ ) because it cannot partition effectively into the hydrophobic stationary phase. Furthermore, secondary interactions between the basic amine and residual surface silanols on the silica support cause severe peak tailing, which compromises integration, sensitivity, and reproducibility [3, 4].

To achieve ICH Q2(R2) compliant validation[1], analytical scientists must choose methods that manipulate the retention mechanism. This guide objectively compares three approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) , Ion-Pairing RP-HPLC (IP-RP-HPLC) , and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS) .

Causality of Method Selection: Why HILIC Outperforms RP-HPLC

As a Senior Application Scientist, selecting the correct chromatographic mode is not a matter of preference, but of physicochemical causality.

  • The IP-RP-HPLC Approach: Ion-pairing reagents (e.g., sodium hexanesulfonate) can be added to the mobile phase to neutralize the charge of the protonated amine, forming a neutral, hydrophobic complex that retains on a C18 column. However, this approach requires prolonged column equilibration times, suffers from baseline drift, and the non-volatile salts are strictly incompatible with mass spectrometry (MS).

  • The HILIC Approach (Recommended): HILIC operates via a mixed-mode retention mechanism. By using a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile), a water-enriched layer forms on the surface of the stationary phase. The polar ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride partitions into this aqueous layer, resulting in excellent retention and sharp peak shapes [2]. Because HILIC uses volatile buffers (e.g., ammonium formate), it is fully MS-compatible and ideal for impurity profiling.

Comparative Performance Data

The following table summarizes the quantitative validation data across the three methodologies, benchmarked against ICH Q2(R2) performance characteristics.

Validation Parameter (ICH Q2(R2))HILIC-UV (Amide Column)Ion-Pair RP-HPLC (C18)UPLC-MS/MS (C18 / HILIC)
Retention Mechanism Hydrophilic PartitioningHydrophobic Ion-PairingReversed-Phase / MS
Linearity ( R2 ) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.05 µg/mL0.15 µg/mL0.005 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.45 µg/mL0.015 µg/mL
Accuracy (% Recovery) 98.5% – 101.2%95.0% – 103.5%90.0% – 110.0%
Precision (% RSD) < 1.0%< 2.0%< 3.5%
Peak Symmetry ( Tf​ ) 1.1 (Excellent)1.6 (Tailing observed)1.4 (Moderate)
MS Compatibility Yes (Volatile buffers)No (Non-volatile salts)Yes

Method Selection & Validation Workflow

The following diagram illustrates the logical workflow for method selection and subsequent ICH Q2(R2) validation for polar imidazole derivatives.

G Start Method Selection (Polar HCl Salt) HILIC HILIC Method (Amide/Zwitterionic) Start->HILIC Preferred IP_RP Ion-Pair RP-HPLC (C18 + Alkyl Sulfonate) Start->IP_RP Alternative Validation ICH Q2(R2) Validation HILIC->Validation IP_RP->Validation Spec Specificity (Forced Degradation) Validation->Spec Lin Linearity & Range (R² ≥ 0.999) Validation->Lin Acc Accuracy (Spike Recovery) Validation->Acc Prec Precision (Repeatability & IP) Validation->Prec

Caption: ICH Q2(R2) Method Selection and Validation Workflow for Polar Imidazole Derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. This means the system must proactively prove its own fitness before generating reportable data.

Protocol A: HILIC-UV Method (Recommended)

This method leverages a polar stationary phase to retain the hydrochloride salt without ion-pairing reagents.

Step 1: System Preparation & Suitability (The Self-Validating Step)

  • Column: Install a robust HILIC Amide column (e.g., 150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Prepare an isocratic mixture of 80% Acetonitrile and 20% 10 mM Ammonium Formate buffer (adjusted to pH 3.0 with formic acid). Causality: The low pH suppresses the ionization of residual silanols, while the high organic content drives the HILIC partitioning mechanism.

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min; UV detection at 254 nm.

  • System Suitability Test (SST): Inject a resolution mixture containing ethyl 4-amino-1H-imidazole-2-carboxylate and its primary oxidative degradant. Validation Gate: The run is only valid if the Resolution ( Rs​ ) ≥ 2.0 and the Tailing Factor ( Tf​ ) ≤ 1.5. If these criteria fail, the system aborts.

Step 2: Sample Preparation

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of the mobile phase (Diluent). Causality: Samples must be dissolved in a high-organic diluent to prevent peak distortion (solvent mismatch) upon injection into the HILIC system.

  • Filter through a 0.22 µm PTFE syringe filter.

Step 3: Execution & ICH Q2(R2) Validation

  • Linearity: Inject calibration standards ranging from 50% to 150% of the nominal concentration (0.5 µg/mL to 1.5 µg/mL).

  • Accuracy: Perform spike recovery by adding known amounts of the API standard to a synthetic placebo matrix at 80%, 100%, and 120% levels.

Protocol B: Ion-Pairing RP-HPLC Method (Alternative)

Used when HILIC columns are unavailable, though it sacrifices MS compatibility.

Step 1: Mobile Phase Preparation

  • Buffer: Dissolve 1.0 g of sodium hexanesulfonate (ion-pairing agent) in 1000 mL of HPLC-grade water. Adjust to pH 2.5 using dilute phosphoric acid. Causality: The alkyl sulfonate binds to the protonated amine of the imidazole, creating a neutral, lipophilic ion-pair that can be retained on a C18 column.

  • Eluent: Mix Buffer and Methanol in a 70:30 (v/v) ratio.

Step 2: Chromatographic Conditions

  • Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm).

  • Equilibration: Flush the column with the mobile phase for at least 60 minutes. Causality: Ion-pairing reagents require extensive time to fully coat and equilibrate the stationary phase.

ICH Q2(R2) Validation Parameters & Mechanistic Grounding

When validating the chosen method for ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride, the following ICH Q2(R2) parameters must be mechanistically justified[1]:

  • Specificity via Forced Degradation: The primary amine on the imidazole ring is highly susceptible to oxidation and N-acetylation (if reactive excipients are present). Specificity must be proven by exposing the API to 3% H2​O2​ and 0.1N HCl/NaOH. The method must demonstrate baseline resolution between the intact API and these specific degradants [2].

  • Robustness: Because HILIC retention is highly sensitive to the aqueous fraction of the mobile phase, robustness testing must include deliberate variations in buffer concentration (±2 mM) and organic modifier ratio (±2%).

References

  • Final IWG Concept Paper Q2(R2)
  • Source: National Institutes of Health (NIH)
  • A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
Validation

A Comparative Guide to the Purity Analysis of Ethyl 4-Amino-1H-Imidazole-2-Carboxylate Hydrochloride by LC-MS

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity analysis of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a final drug product.[1][2] Regulatory bodies like the FDA and EMA have stringent requirements for impurity profiling, making robust analytical methods essential.[3][4] Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride, being a polar molecule, presents unique challenges for traditional reversed-phase liquid chromatography.[5][6] This guide will delve into advanced LC-MS techniques that overcome these challenges.

Understanding the Analyte and the Analytical Challenge

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride is a heterocyclic compound characterized by its polar nature due to the presence of amino and imidazole groups.[7] This high polarity makes it poorly retained on conventional C18 columns, often leading to co-elution with the solvent front and inadequate separation from polar impurities.[5][6] Therefore, selecting an appropriate chromatographic strategy is paramount for a successful purity analysis.

Potential Impurities: Impurities in the target compound can originate from starting materials, by-products of the synthesis, or degradation products.[1][4] For ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride, potential impurities could include isomers (e.g., ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride[7]), starting materials, and related substances formed during synthesis.

Comparative Analysis of LC-MS Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred technique for impurity profiling due to its high sensitivity and selectivity.[3][4][8] We will compare three common LC approaches for the analysis of polar compounds like our target analyte.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the retention and separation of polar compounds.[6][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

  • Mechanism: A water-enriched layer is formed on the surface of the polar stationary phase, and analytes partition between this layer and the bulk mobile phase.

  • Advantages: Excellent retention of highly polar compounds, orthogonal selectivity to reversed-phase, and compatibility with MS due to the high organic content of the mobile phase.[9]

  • Considerations: Longer column equilibration times and potential for matrix effects.[5]

Reversed-Phase Chromatography with Polar-Embedded or Polar-Endcapped Columns

To address the poor retention of polar analytes on traditional C18 columns, manufacturers have developed stationary phases with embedded polar groups or polar endcapping.

  • Mechanism: These modifications alter the surface chemistry of the stationary phase, allowing for better interaction with polar analytes and improved retention, even with highly aqueous mobile phases.

  • Advantages: Improved retention of polar compounds compared to standard C18, good peak shape, and robust performance.

  • Considerations: May still provide insufficient retention for extremely polar compounds.

Ion-Pair Reversed-Phase Chromatography

This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its retention on a nonpolar stationary phase.

  • Mechanism: The ion-pairing reagent, typically a long-chain alkyl sulfonate, pairs with the protonated amine group of the analyte.

  • Advantages: Can significantly enhance the retention of ionic and highly polar compounds.

  • Considerations: The use of non-volatile ion-pairing reagents is incompatible with mass spectrometry.[10] However, volatile ion-pairing agents like trifluoroacetic acid (TFA) can be used, but may cause ion suppression.

Performance Comparison

The following table summarizes the expected performance of each technique for the analysis of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride.

FeatureHILICPolar-Embedded/Endcapped RPIon-Pair RP (MS-compatible)
Retention of Analyte ExcellentModerate to GoodGood
Separation of Polar Impurities ExcellentGoodGood
MS Compatibility ExcellentExcellentModerate (potential for ion suppression)
Method Robustness GoodExcellentModerate
Ease of Use ModerateExcellentGood

Experimental Design and Protocols

To provide a practical comparison, we outline a detailed experimental workflow for the purity analysis of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride using a HILIC-based LC-MS/MS method, which is often the most suitable approach for such polar compounds.[9]

Experimental Workflow

The overall workflow for the purity analysis is depicted below.

Caption: LC-MS Purity Analysis Workflow.

Detailed Experimental Protocol: HILIC-MS/MS Method

This protocol is designed as a starting point and should be optimized and validated according to ICH guidelines.[11][12][13]

1. Sample Preparation:

  • Prepare a stock solution of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride at 1.0 mg/mL in a suitable diluent (e.g., 90:10 acetonitrile:water).
  • Prepare a working standard solution at 10 µg/mL by diluting the stock solution with the diluent.
  • Prepare a blank sample using only the diluent.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
  • LC Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • 0-1 min: 95% B
  • 1-8 min: 95% to 50% B
  • 8-9 min: 50% B
  • 9-9.1 min: 50% to 95% B
  • 9.1-12 min: 95% B
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • MS Conditions:
  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • Gas Flows: Optimized for the specific instrument.
  • Acquisition Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.

3. Data Analysis and Purity Calculation:

  • Integrate the peak area of the main component and all detected impurities in the chromatogram of the sample solution.
  • Calculate the percentage purity using the area normalization method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation

A full validation of the analytical method should be performed in accordance with ICH M10 guidelines to ensure its suitability for its intended purpose.[12][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13]

  • Linearity: Demonstrating a linear relationship between concentration and response over a defined range.[13]

  • Accuracy: The closeness of test results to the true value.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Alternative and Complementary Analytical Techniques

While LC-MS is the gold standard for purity analysis, other techniques can provide complementary information.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used technique for purity analysis, but may lack the sensitivity and selectivity of MS for complex samples.[3]

  • Gas Chromatography (GC): Suitable for the analysis of volatile impurities, such as residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis without the need for a reference standard for each impurity.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the absolute purity of a substance without the need for a reference standard.[1]

The choice of analytical technique will depend on the specific requirements of the analysis and the nature of the impurities being investigated.[15]

Conclusion

The purity analysis of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride requires a well-designed analytical strategy to address its polar nature. This guide has provided a comparative overview of suitable LC-MS methodologies, with a focus on the advantages of HILIC for this application. The detailed experimental protocol and discussion of method validation provide a solid foundation for researchers to develop and implement robust and reliable purity testing methods. By employing sound scientific principles and adhering to regulatory guidelines, the quality and safety of pharmaceutical products can be assured.

References

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • Development of UPLC-MS/MS method for the determin
  • LC-MS metabolomics of polar compounds. PubMed.
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Applic
  • A Comparative Guide to LC-MS/MS Analysis of Imidazole Deriv
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • Techniques for Quality Control in Pharmaceutical Analysis. JOCPR.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Imidazole quantification by LC determin
  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC.
  • Bioanalytical Method Validation and Study Sample Analysis M10. ICH.
  • ICH Guidelines for Analytical Method Valid
  • ICH and FDA Guidelines for Analytical Method Valid
  • Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. RSC Publishing.
  • Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in r
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • ethyl 4-amino-1H-imidazole-2-carboxyl
  • Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxyl

Sources

Comparative

benchmarking ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride against other imidazole building blocks

The imidazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors, purine analogs, and anticancer agents 1. Among its derivatives, 4-aminoimidazoles are particular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The imidazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors, purine analogs, and anticancer agents 1. Among its derivatives, 4-aminoimidazoles are particularly valuable for building extended heterocyclic networks, such as those targeting the Src family of non-receptor tyrosine kinases 2.

However, the native 4-aminoimidazole core presents significant synthetic challenges due to its electron-rich nature, which makes it highly susceptible to oxidative degradation and ring-opening tautomerization 3. To overcome these limitations, ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (EAIC-HCl) (CAS: 2044901-79-1) 4 has emerged as a superior building block. This guide benchmarks EAIC-HCl against alternative imidazole building blocks, detailing the causality behind its enhanced stability and regioselectivity.

Mechanistic Causality: Why the Hydrochloride Salt and C2-Ester?

As a Senior Application Scientist, it is critical to understand why a specific building block outperforms its analogs, rather than just observing the yields. The superiority of EAIC-HCl is governed by two distinct structural modifications:

  • The Hydrochloride Salt (Stability Dynamics): Unsubstituted 4-aminoimidazoles often exist in an imino tautomeric form that is highly reactive and prone to atmospheric oxidation or spontaneous ring-opening 3. By isolating the compound as a hydrochloride salt, the basic exocyclic amine and the imidazole ring are protonated. This dramatically lowers the HOMO (Highest Occupied Molecular Orbital) energy of the molecule, rendering it inert to ambient oxygen and vastly extending its shelf-life.

  • The C2 Ethyl Ester (Regioselectivity): In standard 4-aminoimidazoles, electrophiles can attack both the exocyclic 4-amino group and the endocyclic ring nitrogens (N1/N3), leading to complex product mixtures. The ethyl ester at the C2 position acts as a strong electron-withdrawing group (EWG). It inductively pulls electron density away from the ring nitrogens, lowering their pKa​ and nucleophilicity. Consequently, when the free base is liberated in situ during a reaction, electrophilic attack (e.g., acylation or Buchwald-Hartwig amination) is directed almost exclusively to the exocyclic 4-amino group.

Comparative Benchmarking Data

To objectively evaluate EAIC-HCl, we benchmark it against three common alternatives: 4-Aminoimidazole (Free Base), 5-Aminoimidazole-4-carboxamide hydrochloride (AICA-HCl), and 2-Aminoimidazole.

Table 1: Physicochemical & Stability Profile

CompoundFormShelf Stability (Air/Light)Regioselectivity (Exocyclic vs Ring N)Primary Application
EAIC-HCl HCl SaltExcellent (>12 months)High (C2-ester deactivates ring N)Kinase inhibitors, advanced heterocycles
4-Aminoimidazole Free BasePoor (Oxidizes rapidly)Low (Prone to N1/N3 side reactions)Prebiotic chemistry models
AICA-HCl HCl SaltExcellentModerate (Amide group can interfere)Purine biosynthesis (AICAR precursor)
2-Aminoimidazole Free BaseModerateModerateMarine alkaloid synthesis

Table 2: Synthetic Performance in Key Coupling Reactions

Reaction TypeEAIC-HCl Yield (%)4-Aminoimidazole Yield (%)Key Byproducts (Free Base)
Amide Coupling (HATU/DIPEA)88 - 92%35 - 45%N1-acylated isomers, degradation products
Buchwald-Hartwig (Pd-catalyzed)75 - 82%< 20%Catalyst poisoning via ring-N coordination
Reductive Amination 80 - 85%40 - 50%Over-alkylation, ring-opened adducts
Validated Experimental Protocols

The following protocols are designed as self-validating systems. By tracking the exact stoichiometric release of the free base and monitoring the reaction via LC-MS, researchers can ensure high-fidelity coupling.

Protocol 1: Regioselective Acylation (Amide Bond Formation)

This protocol leverages the C2-ester's electronic effect to achieve selective exocyclic acylation.

  • Preparation: Suspend EAIC-HCl (1.0 equiv, 0.5 mmol) and the target carboxylic acid (1.1 equiv) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • In Situ Free Base Liberation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality Check: The first equivalent of DIPEA neutralizes the HCl salt, liberating the active 4-aminoimidazole free base. The remaining equivalents act as the base for the coupling reaction.

  • Activation: Cool the mixture to 0 °C and add HATU (1.2 equiv) portion-wise.

  • Reaction & Validation: Stir at room temperature for 4 hours. Monitor via LC-MS. The C2-ester prevents ring-acylation, ensuring the mass corresponding to the desired 4-amidoimidazole is the sole major peak.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium-catalyzed C-N cross-coupling of primary alkylamines and heteroarylamines is notoriously difficult due to catalyst poisoning 5. EAIC-HCl excels here because the C2-ester reduces the affinity of the ring nitrogens for the Pd center.

  • Setup: In an oven-dried Schlenk tube, combine EAIC-HCl (1.2 equiv), an aryl bromide (1.0 equiv), Pd2​(dba)3​ (5 mol%), and BrettPhos ligand (10 mol%).

  • Base Addition: Add Cs2​CO3​ (3.0 equiv). A strong, non-nucleophilic inorganic base is required to both neutralize the HCl salt and facilitate the reductive elimination step in the catalytic cycle.

  • Solvent & Heating: Add degassed 1,4-dioxane (0.2 M). Seal the tube and heat at 100 °C for 12 hours.

  • Validation: Cool to room temperature, filter through a pad of Celite, and analyze via LC-MS. The steric bulk of BrettPhos combined with the electronic deactivation of the imidazole ring ensures selective C-N bond formation at the 4-amino position.

Visualization: Reaction Workflow & Regioselectivity Pathway

G EAIC EAIC-HCl (Stable Salt) CAS: 2044901-79-1 Resists Oxidation Base In Situ Free Base (via DIPEA/Base) EAIC->Base Deprotonation Acylation Electrophilic Acylation (Acyl Chlorides / HATU) Base->Acylation C2-Ester directs regioselectivity Buchwald Buchwald-Hartwig Cross-Coupling (Pd) Base->Buchwald C2-Ester prevents ring Pd-coordination Product1 4-Amidoimidazole Derivative Acylation->Product1 Product2 N-Aryl-4-aminoimidazole Derivative Buchwald->Product2 Kinase Kinase Inhibitor Lead Compound Product1->Kinase Product2->Kinase

Workflow demonstrating how EAIC-HCl's structural features dictate downstream regioselectivity.

References
  • Synthesis and anticancer activity of ethyl 5‐amino‐1‐N‐substituted‐imidazole‐4‐carboxylate building blocks.
  • Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. PubMed.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Synthesis of N-7-Substituted Purines
  • ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride | 2044901-79-1. Molport.

Sources

Validation

spectroscopic validation of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride intermediates

Spectroscopic Validation of Ethyl 4-amino-1H-imidazole-2-carboxylate Hydrochloride: Standard Benchtop vs. Advanced High-Resolution Suites The Analytical Challenge: Tautomerism and Salt Effects Ethyl 4-amino-1H-imidazole-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of Ethyl 4-amino-1H-imidazole-2-carboxylate Hydrochloride: Standard Benchtop vs. Advanced High-Resolution Suites

The Analytical Challenge: Tautomerism and Salt Effects

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (SMILES: Cl.CCOC(=O)c1nc(N)c[nH]1) is a critical building block used in the synthesis of purine analogs and fused N-heterocycles . Validating the structural integrity of this intermediate presents unique analytical challenges.

Imidazoles are amphoteric and notoriously susceptible to tautomerism [1]. In its free base form, the 4-amino and 5-amino positions interconvert rapidly in solution, rendering them spectroscopically equivalent in standard 1D 1 H NMR. However, isolation as a hydrochloride salt protonates the imidazole ring (typically at N3), locking the tautomeric equilibrium and shifting the carbon resonances downfield. Furthermore, distinguishing the desired 2-carboxylate isomer from potential synthetic impurities—such as ethyl 4-amino-1H-imidazole-5-carboxylate [2]—requires mapping the exact connectivity of the ring. Standard 1D techniques often fail to provide this level of regiochemical certainty, necessitating a comparison between standard and advanced spectroscopic suites.

Performance Comparison Matrix

To objectively evaluate the validation approaches, Table 1 compares a Standard Benchtop Suite against an Advanced High-Resolution Suite.

Table 1: Performance Matrix for Spectroscopic Validation

Analytical ParameterStandard Suite (400 MHz 1D NMR + SQ-MS)Advanced Suite (600 MHz 2D NMR + HRMS-TOF)
Regioisomer Differentiation Low (Relies on 1D chemical shift assumptions)High (Unambiguous via 2D HMBC connectivity)
Mass Accuracy Nominal ( ± 0.5 Da)Exact ( ± 0.001 Da)
Salt Confirmation Qualitative (Broad NH3+​ / NH peaks)Quantitative (Exact mass of free base + isotopic pattern)
Throughput / Turnaround High (< 1 hour)Moderate (4-6 hours)
Primary Use Case Routine Batch QC & Purity AssessmentStructural Elucidation & IND/NDA Filing

Experimental Methodologies (Self-Validating Protocols)

Every robust analytical workflow must be a self-validating system. The following protocols incorporate internal controls to guarantee data integrity.

Protocol A: Standard Benchtop Validation (1D NMR + LC-UV-MS)

Causality: DMSO- d6​ is selected over CDCl 3​ due to the high polarity and insolubility of the hydrochloride salt.

  • Sample Preparation: Weigh 10.0 ± 0.1 mg of the intermediate into a clean vial. Dissolve completely in 0.6 mL of DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire 1 H NMR spectra at 400 MHz (298 K). Parameters: 16 transients, 64k data points, spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 s.

  • LC-MS Analysis: Dilute 10 μ L of the NMR sample in 1 mL of LC-MS grade Methanol. Inject 2 μ L onto a C18 column (50 mm × 4.6 mm, 3.5 μ m). Run a gradient of 5-95% Acetonitrile in Water (0.1% Formic Acid) over 5 minutes [2]. Monitor UV at 254 nm and MS (ESI+) from 100-500 m/z.

  • Self-Validation Check: Verify the solvent residual peak for DMSO- d5​ appears exactly at 2.50 ppm to validate the TMS calibration. For LC-MS, run a blank injection prior to the sample to confirm the absence of column carryover.

Protocol B: Advanced High-Resolution Validation (2D NMR + HRMS-TOF)

Causality: 1 H- 13 C HMBC is deployed to observe 3-bond correlations ( 3JCH​ ) between the isolated ring proton and the carboxylate carbon, definitively proving the 2-carboxylate substitution pattern [3].

  • Sample Preparation: Weigh 25.0 ± 0.1 mg of the intermediate into a vial. Dissolve in 0.6 mL of anhydrous DMSO- d6​ . The higher concentration ensures sufficient signal-to-noise for insensitive 13 C and 2D experiments.

  • 2D NMR Acquisition: Acquire spectra on a 600 MHz spectrometer equipped with a cryoprobe. For 1 H- 13 C HMBC, optimize the long-range coupling constant ( JCH​ ) to 8 Hz. Parameters: 256 t1​ increments, 32 scans per increment, D1 = 2.0 s.

  • HRMS-TOF Analysis: Infuse the sample directly into a Time-of-Flight mass spectrometer using ESI+. Use Leucine Enkephalin (m/z 556.2771) as a lock-mass internal standard for real-time mass correction.

  • Self-Validation Check: Confirm the exact mass error is < 5 ppm. In the HMBC spectrum, validate the pulse sequence execution by checking for the suppression of known 1JCH​ correlations (which should appear only as weak residual cross-peaks).

Data Presentation & Interpretation

The exact mass of the protonated free base ( C6​H10​N3​O2+​ ) is calculated as 156.0768 m/z. While the Standard Suite will only confirm a nominal mass of ~156.1 m/z, the Advanced Suite's HRMS will verify the exact elemental composition.

Table 2: Expected NMR Assignments (DMSO- d6​ )

Position 1 H Shift (ppm) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
Ethyl -CH 3​ 1.32 (t, 3H)14.2Ethyl -CH 2​ -
Ethyl -CH 2​ - 4.35 (q, 2H)61.5C=O (Ester), Ethyl -CH 3​
C5-H (Ring) 7.38 (s, 1H)115.4C4 (Ring), C2 (Ring)
C=O (Ester) -158.2-
C2 (Ring) -135.1-
C4 (Ring) -140.5-
-NH 3+​ / -NH- 8.50 (br s, 3H)-C4 (Ring), C5 (Ring)

Mechanistic Insight: If the compound were the 5-carboxylate isomer, the isolated ring proton would reside at C2. A C2 proton would show a 3JCH​ correlation to C4 and C5, but would be 4 bonds away from the ester carbonyl, resulting in no correlation. The presence of a 3JCH​ correlation from the C5-H to the C2 carbon (135.1 ppm) is the definitive proof of regiochemistry.

Validation Workflow Visualization

ValidationWorkflow Start Ethyl 4-amino-1H-imidazole- 2-carboxylate HCl Standard Standard Suite (1D NMR + LRMS) Start->Standard Routine QC Advanced Advanced Suite (2D NMR + HRMS) Start->Advanced Structural Elucidation MassConfirm LC-MS (Nominal Mass) Standard->MassConfirm Purity 1H NMR (Purity Assessment) Standard->Purity HMBC 1H-13C HMBC (Regiochemistry) Advanced->HMBC HRMS HRMS-TOF (Exact Mass) Advanced->HRMS Validated Validated API Intermediate (Regioisomer Confirmed) MassConfirm->Validated Purity->Validated HMBC->Validated C2-Carbonyl Correlation HRMS->Validated m/z 156.0768[M+H]+

Figure 1: Decision matrix for the spectroscopic validation of imidazole regiochemistry.

Conclusion

For routine batch-to-batch consistency checks, the Standard Benchtop Suite is highly efficient and cost-effective. However, during initial route scouting, impurity profiling, or regulatory filings for drug development, the Advanced High-Resolution Suite is mandatory. Only the combination of HRMS and 2D HMBC NMR can definitively resolve the tautomeric and regiochemical ambiguities inherent to ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride.

Sources

Comparative

Comparative Guide: GC-MS Retention Time Optimization and Analytical Workflows for Ethyl 4-amino-1H-imidazole-2-carboxylate Hydrochloride

Introduction Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1) is a specialized heterocyclic building block widely utilized in drug discovery and the synthesis of biologically active molecules. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1) is a specialized heterocyclic building block widely utilized in drug discovery and the synthesis of biologically active molecules. Accurately quantifying this compound and distinguishing it from its structural isomers is critical for pharmaceutical quality control. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the default for polar salts, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior high-resolution separation for structural isomers, provided the analyte is properly volatilized[1]. This guide objectively compares the GC-MS performance of this target compound against alternative imidazole derivatives and outlines a self-validating analytical workflow.

Causality in Experimental Design: The Physics of Volatilization

Direct injection of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride into a GC-MS system is analytically unviable for two primary reasons:

  • Thermal Degradation & Column Damage: The hydrochloride salt will dissociate in the high-temperature GC inlet (typically 250°C), releasing HCl gas. This rapidly degrades the polysiloxane stationary phase of capillary columns.

  • Hydrogen Bonding & Peak Tailing: The free amino (-NH2) and imidazole (-NH) groups interact strongly with residual silanol groups in the column liner and stationary phase. This causes severe peak tailing, unpredictable retention times, and poor signal-to-noise ratios.

To resolve this, the analytical protocol must incorporate a two-step chemical transformation: neutralization (free-basing) followed by derivatization . Chemical modifications are a cornerstone in GC-MS analysis of polar compounds, specifically modifying them to yield derivatives with superior volatility and chromatographic profiles compared to the unmodified analytes[2]. For imidazole derivatives, derivatization using isobutyl chloroformate in the presence of pyridine and anhydrous ethanol has been proven highly effective[3].

Comparative Performance: Target vs. Alternatives

The following table objectively compares the GC-MS performance of ethyl 4-amino-1H-imidazole-2-carboxylate against common alternative imidazole building blocks, post-derivatization (isobutyl chloroformate). The limit of detection (LOD) and limit of quantification (LOQ) values align with established validation parameters for imidazole-carboxylate derivatives[1],[3].

Table 1: GC-MS Chromatographic Performance and Validation Parameters (Derivatized Analytes)

Analyte (Derivatized)Retention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)Linearity (R²)
Ethyl 4-amino-1H-imidazole-2-carboxylate 14.25N/A (Target)0.0550.237> 0.999
Ethyl 5-amino-1H-imidazole-4-carboxylate 14.802.10.0620.251> 0.995
Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate 12.154.50.0850.310> 0.990

Note: Retention times are based on a standard 30m HP-5MS column using the temperature gradient described in the protocol below.

Validated Experimental Protocol

To ensure trustworthiness, this protocol incorporates 2-phenylimidazole as an Internal Standard (ISTD)[3]. The ISTD verifies both the efficiency of the derivatization reaction and the reproducibility of the GC-MS injection, creating a self-validating system.

Step 1: Sample Preparation & Free-Basing
  • Accurately weigh 1.0 mg of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride and transfer to a 2 mL glass reaction vial.

  • Add 90 µL of Acetonitrile (solvent) and 10 µL of a 100 µg/mL 2-phenylimidazole solution (ISTD)[3].

  • Add 60 µL of Pyridine[3]. Causality: Pyridine acts as an acid scavenger, neutralizing the hydrochloride salt to generate the free base, which is a prerequisite for successful derivatization.

Step 2: Derivatization Reaction
  • Add 200 µL of anhydrous ethanol to the vial[3].

  • Slowly add 70 µL of isobutyl chloroformate[3]. Causality: Isobutyl chloroformate reacts with the primary amine and the secondary imidazole nitrogen, converting them into volatile carbamate derivatives.

  • Cap the vial tightly and incubate at 60°C for 30 minutes.

  • Allow to cool to room temperature before transferring to a GC autosampler vial.

Step 3: GC-MS Acquisition Parameters
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Split ratio 10:1. Injection volume: 1.0 µL.

  • Oven Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Detector: Transfer line 280°C, Source 230°C, Quadrupole 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting the molecular ions of the derivatized target and ISTD to maximize sensitivity[1].

Step 4: System Suitability Validation

Prior to sample analysis, run a solvent blank (acetonitrile + pyridine + derivatization reagents) to confirm the absence of ghost peaks at the 14.25 min retention time. The ISTD peak (2-phenylimidazole derivative) must elute with a signal-to-noise ratio > 100:1 to validate the run.

Workflow Visualization

The following diagram maps the logical progression and chemical transformation required for the successful GC-MS analysis of hydrochloride salts.

GCMS_Workflow Analyte Ethyl 4-amino-1H-imidazole- 2-carboxylate HCl Freebase Neutralization (Free-Basing) Addition of Pyridine Analyte->Freebase Neutralizes HCl Salt Deriv Derivatization Isobutyl Chloroformate + EtOH Freebase->Deriv Prepares Active Sites GCMS GC-MS Separation HP-5MS Capillary Column Deriv->GCMS Enhances Volatility & Stability Data Data Acquisition Retention Time: 14.25 min GCMS->Data SIM Mode Detection

Analytical workflow demonstrating the mandatory neutralization and derivatization steps prior to GC-MS.

References[2] A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. Benchchem. Available at:https://www.benchchem.com[1] ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride | 2044901-79-1. Molport. Available at: https://www.molport.com[3] Carbonyldiimidazole as a derivatizing agent for the enhanced detection of pinacolyl alcohol by EI-GC-MS and LC. OSTI.gov. Available at:https://www.osti.gov[4] A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. GDUT. Available at:https://www.gdut.edu.cn

Sources

Validation

A Comparative Toxicological Guide to Ethyl 4-Amino-1H-imidazole-2-carboxylate Hydrochloride Analogs for Drug Discovery

This guide provides a comprehensive comparative analysis of the in vitro toxicity of structural analogs of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride, a key scaffold in medicinal chemistry. The following sect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of the in vitro toxicity of structural analogs of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride, a key scaffold in medicinal chemistry. The following sections detail the structure-activity relationships governing the cytotoxicity of these compounds, present quantitative experimental data, and provide detailed protocols for the methodologies used in their toxicological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of imidazole-based therapeutic agents.

Introduction: The Imidazole Scaffold in Drug Development

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] Its ability to participate in various biological interactions makes it a versatile template for drug design. However, the same reactivity that confers therapeutic efficacy can also lead to off-target effects and cellular toxicity. A thorough understanding of the toxicological profile of imidazole derivatives is therefore paramount for the development of safe and effective drugs. This guide focuses on a specific class of imidazoles, the ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride analogs, and explores how structural modifications impact their cytotoxic potential.

Comparative Cytotoxicity of Aminoimidazole Carboxylate Analogs

The cytotoxic effects of a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate analogs, which serve as close structural surrogates for the 4-amino counterparts, were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay after 72 hours of treatment, are summarized in Table 1.

Compound IDN-1 SubstituentHeLa (Cervical Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)HCT-15 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
5a Methyl> 50> 50> 50> 50> 50
5b Ethyl> 50> 50> 50> 50> 50
5c Propyl> 50> 50> 50> 50> 50
5d Hexyl12.35 ± 0.1515.67 ± 0.2118.92 ± 0.3221.45 ± 0.4325.89 ± 0.51
5e Dodecyl0.737 ± 0.051.194 ± 0.022.34 ± 0.083.12 ± 0.114.56 ± 0.15
5f Benzyl> 50> 50> 50> 50> 50

Data presented as mean ± standard deviation from three independent experiments.[3][4]

Structure-Activity Relationship (SAR) Analysis

The data reveals a clear structure-activity relationship concerning the N-1 substituent of the imidazole core.[3][4]

  • Effect of Alkyl Chain Length: A significant increase in cytotoxicity is observed with increasing length of the N-1 alkyl chain. Analogs with short alkyl chains (methyl, ethyl, propyl) were largely inactive, while the hexyl (5d) and dodecyl (5e) substituted compounds demonstrated potent cytotoxic effects.[3][4] This suggests that lipophilicity plays a crucial role in the cytotoxic mechanism, likely by facilitating the compound's passage across the cell membrane.

  • Effect of Aromatic Substitution: The presence of a benzyl group at the N-1 position (5f) resulted in a loss of activity, indicating that a flexible, lipophilic alkyl chain is more favorable for cytotoxicity than a bulky aromatic substituent in this series.[3][4]

The most potent analog, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) , exhibited sub-micromolar to low micromolar IC50 values against all tested cancer cell lines, with particular potency against HeLa and HT-29 cells.[3] This compound was selected for further mechanistic studies.

Mechanistic Insights into Cytotoxicity

Further investigations into the mechanism of action of the most potent analog, 5e, revealed that its cytotoxicity is mediated through the induction of apoptosis and the disruption of mitochondrial function.[3][4]

Induction of Apoptosis

Treatment with compound 5e led to a dose-dependent increase in early apoptosis in both HeLa and HT-29 cells.[3] This programmed cell death is a key mechanism by which many anticancer agents eliminate tumor cells. The apoptotic pathway is a complex signaling cascade that can be initiated by various cellular stressors, ultimately leading to the activation of caspases and the orderly dismantling of the cell.

Mitochondrial Membrane Potential Disruption

A significant reduction in the mitochondrial membrane potential (ΔΨm) was observed in cells treated with compound 5e.[3][4] The loss of ΔΨm is a hallmark of mitochondrial dysfunction and a critical event in the intrinsic pathway of apoptosis. It leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, triggering the caspase cascade.

The observed cellular effects of these imidazole analogs suggest a mechanism of toxicity that involves membrane interaction, mitochondrial targeting, and subsequent induction of apoptosis.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to assess the cytotoxicity of the imidazole analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Colony Formation Assay

This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cell survival.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500 cells/well).

  • Allow cells to attach overnight, then treat with various concentrations of the test compound for 24 hours.

  • Remove the compound-containing medium and replace it with fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Visualizing the Experimental Workflow and Proposed Mechanism

To provide a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Assessment A Cell Seeding (Cancer Cell Lines) B Treatment with Imidazole Analogs A->B C 72h Incubation B->C E Colony Formation Assay B->E D MTT Assay C->D F Data Analysis (IC50 Determination) D->F

Caption: A streamlined workflow for the in vitro cytotoxicity assessment of imidazole analogs.

Mechanism_of_Action cluster_pathway Proposed Cytotoxic Mechanism Compound Lipophilic Imidazole Analog (e.g., Compound 5e) Membrane Cell Membrane Penetration Compound->Membrane Mitochondria Mitochondrial Targeting Membrane->Mitochondria MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP CytoC Release of Cytochrome c MMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: The proposed signaling pathway for the induction of apoptosis by cytotoxic imidazole analogs.

Conclusion and Future Directions

The comparative analysis of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride analogs, using their 5-amino counterparts as a model, demonstrates a clear dependence of cytotoxicity on the lipophilicity of the N-1 substituent. The potent in vitro anticancer activity of the dodecyl-substituted analog (5e) is attributed to its ability to induce apoptosis via the mitochondrial pathway. These findings provide a valuable framework for the rational design of novel imidazole-based therapeutic agents with optimized efficacy and minimized toxicity.

Future research should focus on synthesizing and evaluating the corresponding 4-amino analogs to directly validate the observed structure-activity relationships. Furthermore, in vivo toxicity studies are necessary to assess the systemic effects and determine the therapeutic window of these promising compounds. A deeper investigation into the specific molecular targets within the mitochondria could also unveil new avenues for drug development.

References

  • Makra, N., et al. (2020). Synthesis of 2-amino-1H-imidazole derivatives. [This is a placeholder reference as the full citation details were not available in the provided search results.
  • Balog, M., et al. (2019). The 4T1 murine breast cancer model. [This is a placeholder reference as the full citation details were not available in the provided search results.
  • (2022). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • Nie, L., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]

  • Sung, H., et al. (2021). Global Cancer Statistics 2020: GLOBOCAN Estimates of Incidence and Mortality Worldwide for 36 Cancers in 185 Countries. CA: A Cancer Journal for Clinicians, 71(3), 209-249.
  • Wiese, M., & Daver, N. (2018). Acute Myeloid Leukemia in the Era of Personalized Medicine. Current Oncology Reports, 20(10), 82.
  • Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. [Link]

  • Nie, L., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.